molecular formula C13H15NO2 B508026 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid CAS No. 438218-59-8

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Cat. No.: B508026
CAS No.: 438218-59-8
M. Wt: 217.26g/mol
InChI Key: JBWZIRYKBWGONS-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid is an alkyl-substituted indole derivative that serves as a key scaffold in medicinal chemistry and antiviral research. The indole nucleus is a privileged structure in drug discovery, known for its ability to bind with high affinity to multiple receptors and its presence in numerous bioactive molecules . Indole derivatives exhibit a broad spectrum of biological activities, with significant focus on their potential as antiviral agents against targets such as HIV . Specifically, indolylarylsulfone (IAS) derivatives, which share a similar substituted indole core, have demonstrated potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing efficacy against both wild-type and mutant strains of the virus . Beyond antiviral applications, this compound is a valuable building block for synthesizing more complex, fused indole systems—such as oxazino[4,3-a]indoles—which are found in compounds with diverse biological properties, including antidepressant, anti-inflammatory, and anticancer effects . This chemical is provided exclusively for research purposes in drug discovery and development. It is intended for use by qualified laboratory professionals only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-ethyl-2,3-dimethylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-14-9(3)8(2)11-7-10(13(15)16)5-6-12(11)14/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWZIRYKBWGONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236676
Record name 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438218-59-8
Record name 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the core physicochemical properties of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmacophore, and understanding the nuanced physicochemical characteristics of its analogs is paramount for predicting their pharmacokinetic and pharmacodynamic profiles. This document is structured to provide not only the foundational data but also the underlying scientific principles and experimental methodologies crucial for its application in a research and development setting.

While specific experimental data for this particular molecule is not extensively available in the public domain, this guide synthesizes predicted values, data from structurally similar compounds, and established analytical protocols to offer a comprehensive profile.

Core Molecular Attributes

A foundational understanding of a compound begins with its fundamental molecular and physical identifiers.

PropertyValueSource
CAS Number 438218-59-8[1]
Molecular Formula C₁₃H₁₅NO₂[1]
Molecular Weight 217.268 g/mol [1]
Predicted pKa 4.56 ± 0.30[1]

The predicted pKa suggests that this compound is a weak acid, a critical parameter influencing its solubility and absorption in physiological environments.

Synthesis and Structural Elucidation

A generalized synthetic workflow can be visualized as follows:

Synthesis_Workflow A Substituted Phenylhydrazine C Fischer Indole Synthesis A->C B Ketone/Aldehyde B->C D Indole Core C->D E N-Alkylation D->E F 1-Ethyl-2,3-dimethyl-1H-indole E->F G Carboxylation F->G H This compound G->H

Caption: A generalized workflow for the synthesis of the target compound.

Characterization of the synthesized compound would rely on a suite of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), two methyl groups (singlets), aromatic protons on the indole ring, and a broad singlet for the carboxylic acid proton, typically downfield (around 10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range), the aromatic carbons of the indole ring, and the aliphatic carbons of the ethyl and methyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be observed around 1700-1725 cm⁻¹.

Experimental Determination of Physicochemical Properties

The following sections outline the standard experimental protocols for determining the key physicochemical properties of a compound like this compound.

Melting Point

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting point range suggests high purity, while a broad range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) as the approximate melting point is approached.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted.

Solubility

Solubility is a critical determinant of a drug candidate's bioavailability. The presence of both a lipophilic indole core and a hydrophilic carboxylic acid group suggests that the solubility of this compound will be pH-dependent.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 2, 5, 7.4), and organic solvents such as ethanol, methanol, and DMSO.

  • Equilibration: An excess of the solid compound is added to a known volume of the solvent in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The experimental workflow can be visualized as follows:

Solubility_Workflow A Add excess solid to solvent B Equilibrate at constant temperature A->B C Filter to remove undissolved solid B->C D Analyze filtrate by HPLC-UV C->D E Determine concentration D->E

Caption: A workflow for determining thermodynamic solubility.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: n-Octanol and a buffered aqueous solution (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Significance in Drug Discovery and Development

The physicochemical properties of this compound are integral to its potential as a drug candidate.

  • Solubility and pKa: The acidic nature of the carboxylic acid group will lead to increased aqueous solubility at pH values above its pKa. This is a critical consideration for oral absorption, as the compound will encounter a range of pH environments in the gastrointestinal tract.

  • Lipophilicity: The balance between the lipophilic indole core and the hydrophilic carboxylic acid will dictate the compound's ability to cross biological membranes. Optimizing this balance is crucial for achieving desired ADME properties and reaching the target site of action.

  • Structural Features: The ethyl group on the indole nitrogen and the methyl groups at the 2 and 3 positions will influence the molecule's conformation and its potential interactions with biological targets. These substitutions can also impact metabolic stability.

The interplay of these properties can be visualized as follows:

Property_Interplay A Physicochemical Properties B Solubility & pKa A->B C Lipophilicity (LogP) A->C D Structural Features A->D E Pharmacokinetics (ADME) B->E C->E F Pharmacodynamics (Target Binding) D->F E->F

Caption: The interplay of physicochemical properties and their impact on drug action.

Conclusion

References

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link].

  • Patil, S. S., & Dandagvhal, K. R. (2016). Indole-An Interesting Scaffold in Drug Discovery. International Journal of Research in Pharmacy and Chemistry, 6(2), 301-312.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.
  • Kumari, A., & Singh, R. K. (2019). Indole: a promising scaffold for the discovery and development of potential anti-tubercular agents. Expert Opinion on Drug Discovery, 14(7), 673-686.

Sources

The Multifaceted Biological Activities of Indole-5-Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast landscape of indole-containing molecules, derivatives of indole-5-carboxylic acid have emerged as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the diverse biological activities of indole-5-carboxylic acid derivatives, with a focus on their anticancer, antiviral, and antimicrobial properties, as well as their role as enzyme inhibitors. By delving into their synthesis, mechanisms of action, and structure-activity relationships, this guide aims to equip researchers and drug development professionals with the critical knowledge needed to advance the discovery and development of novel therapeutics based on this versatile scaffold.

I. Synthesis of Indole-5-Carboxylic Acid Derivatives

The synthesis of indole-5-carboxylic acid and its derivatives is a cornerstone of research in this field. A variety of synthetic routes have been developed, with the Fischer indole synthesis being a classic and widely employed method. A notable example is the Japp-Klingemann type Fischer-indole synthesis, which has been successfully adapted for the preparation of substituted indole-5-carboxylic acids.[3]

A general synthetic workflow often involves the reaction of a substituted phenylhydrazine with a ketoester to form a phenylhydrazone, which then undergoes acid-catalyzed cyclization to yield the indole core. Further modifications, such as esterification, amidation, or substitution at various positions of the indole ring, can be achieved through standard organic chemistry transformations to generate a diverse library of derivatives.

Below is a generalized experimental protocol for the synthesis of an ethyl 2-methylindole-5-carboxylate, a common precursor for further derivatization.

Experimental Protocol: Synthesis of Ethyl 2-methylindole-5-carboxylate

Materials:

  • Substituted p-aminobenzoic acid

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl 2-methylacetoacetate

  • Sodium hydroxide

  • Ethanol

  • Dichloromethane

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • W-2 Raney nickel

Procedure:

Part A: Preparation of the Phenylhydrazone

  • Diazotize the substituted p-aminobenzoic acid with sodium nitrite and hydrochloric acid at 0-5°C.

  • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

  • Slowly add the cold diazonium salt solution to the ketoester solution while maintaining the temperature below 10°C.

  • Add a solution of sodium hydroxide to adjust the pH and facilitate the coupling reaction.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude phenylhydrazone.

Part B: Fischer Indole Synthesis (Cyclization)

  • Dissolve the crude phenylhydrazone in a suitable solvent, such as ethanol or acetic acid.

  • Add a catalytic amount of a strong acid, for instance, sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux for several hours until the cyclization is complete.

  • Cool the reaction mixture and neutralize it with a base.

  • Extract the indole derivative with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired indole-5-carboxylic acid ester.

Part C: Desulfurization (if applicable, for thioether intermediates)

  • Dissolve the thioether-substituted indole derivative in absolute ethanol.

  • Add freshly washed W-2 Raney nickel.

  • Stir the mixture for one hour.

  • Decant the ethanolic solution and wash the catalyst with ethanol.

  • Combine the ethanolic solutions and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane, dry over anhydrous magnesium sulfate, and concentrate to yield the final product.[4]

G cluster_synthesis Synthesis of Indole-5-Carboxylic Acid Derivatives start Substituted p-Aminobenzoic Acid diazotization Diazotization (NaNO2, HCl) start->diazotization hydrazone_formation Japp-Klingemann Reaction (Ketoester) diazotization->hydrazone_formation cyclization Fischer Indole Synthesis (Acid Catalyst) hydrazone_formation->cyclization esterification Esterification cyclization->esterification final_product Indole-5-Carboxylic Acid Derivative esterification->final_product

Caption: Generalized workflow for the synthesis of indole-5-carboxylic acid derivatives.

II. Anticancer Activity

Indole-5-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are attributed to several mechanisms, including:

  • Induction of Apoptosis: Many indole derivatives trigger programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell division and proliferation.[4]

  • Inhibition of Tyrosine Kinases: Several indole-5-carboxylic acid derivatives act as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor angiogenesis and growth.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubule formation, leading to mitotic arrest and subsequent cell death.[4]

  • Modulation of Key Signaling Pathways: These compounds can interfere with critical signaling cascades such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.[5]

G cluster_pathway Anticancer Mechanisms of Indole-5-Carboxylic Acid Derivatives indole Indole-5-Carboxylic Acid Derivative rtk Receptor Tyrosine Kinases (VEGFR, EGFR) indole->rtk Inhibition pi3k PI3K/Akt/mTOR Pathway indole->pi3k Inhibition nfkb NF-κB Pathway indole->nfkb Inhibition tubulin Tubulin Polymerization indole->tubulin Inhibition apoptosis Apoptosis (Programmed Cell Death) indole->apoptosis Induction angiogenesis Angiogenesis rtk->angiogenesis Blocks proliferation Cell Proliferation & Survival pi3k->proliferation Blocks nfkb->proliferation Blocks cell_cycle Cell Cycle Arrest tubulin->cell_cycle Induces

Caption: Key signaling pathways targeted by indole-5-carboxylic acid derivatives in cancer cells.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected indole-5-carboxylic acid derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssayIC50/GI50 (µM)Reference
Compound 5dMCF-7 (Breast)MTT4.7[6]
MMB-Indole Conjugate 7jLeukemia Sub-panelGI500.03 - 0.30[5]
MMB-Indole Conjugate 7kLeukemia Sub-panelGI500.04 - 0.28[5]
Indole-3-carbinolH1299 (Lung)MTT449.5[4]
EvodiamineHepG2 (Liver)MTT~1[4]
Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Indole-5-carboxylic acid derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the indole-5-carboxylic acid derivative in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

III. Antiviral Activity

Indole-5-carboxylic acid derivatives have also demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[7][8] Their antiviral mechanisms often target specific stages of the viral life cycle.

Mechanisms of Antiviral Action

Key antiviral mechanisms of these derivatives include:

  • Entry and Fusion Inhibition: Some compounds prevent the virus from entering the host cell by interfering with the fusion of the viral envelope with the cell membrane.[9]

  • Reverse Transcriptase Inhibition: For retroviruses like HIV, certain indole derivatives can inhibit the activity of reverse transcriptase, an enzyme essential for converting the viral RNA genome into DNA.[9]

  • Integrase Inhibition: These compounds can block the action of integrase, another critical viral enzyme responsible for integrating the viral DNA into the host cell's genome.[7]

  • Protease Inhibition: Inhibition of viral proteases, which are necessary for the processing of viral polyproteins into mature, functional proteins, is another mechanism of action.

Quantitative Data on Antiviral Activity

The following table presents the antiviral activity of selected indole derivatives.

Compound IDVirusAssayEC50/IC50 (µM)Reference
Compound IHIV-1.4 (IC50)[7]
5,6-dihydroxyindole carboxamide derivative IIHIV-1 Integrase-1.4 (IC50)[7]
Indole derivative IVHCV-1.16 (EC50)[7]
Indole derivative VHCV-0.6 (EC50)[7]
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-2CPE Inhibition1.06 µg/mL (IC50)[10][11]
Indole-based ferulic acid derivative 1SARS-CoV-2Genomic Copy Number70.85 (IC50)[12]
Indole-based ferulic acid derivative 2SARS-CoV-2Genomic Copy Number68.28 (IC50)[12]
Experimental Protocol: Plaque Reduction Assay

Principle: The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds. A viral plaque is a visible clear zone that develops on a monolayer of cells as a result of viral replication and cell lysis. Antiviral compounds will reduce the number and/or size of these plaques.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Culture medium

  • Indole-5-carboxylic acid derivative

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6- or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the indole-5-carboxylic acid derivative. Mix each dilution with a constant amount of virus and incubate to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.

  • Overlay: Remove the inoculum and add an overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Staining and Plaque Counting: After incubation, fix and stain the cells with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined.

IV. Antimicrobial Activity

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Indole-5-carboxylic acid derivatives have shown promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[13][14]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are mediated through various mechanisms, including:

  • Membrane Perturbation: Some derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Antibiotic Potentiation: Certain indole derivatives can enhance the efficacy of existing antibiotics, potentially reversing antibiotic resistance.

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some indole compounds can inhibit the formation of these biofilms.[14]

  • Quorum Sensing Inhibition: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation. Some derivatives can interfere with this signaling system.[14]

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected indole derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
5-iodoindoleExtensively drug-resistant Acinetobacter baumannii64[14]
3-methylindoleExtensively drug-resistant Acinetobacter baumannii64[14]
Ciprofloxacin-Indole Hybrid 3aVarious bacteria0.25 - 8[15]
Ciprofloxacin-Indole Hybrid 8bS. aureus CMCC 259230.0625[15]
Indole-thiazolidinone derivative 8Various bacteria4 - 30[13]
Indole-thiazolidinone derivative 15Various fungi4 - 60[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Indole-5-carboxylic acid derivative stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the indole-5-carboxylic acid derivative in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, typically adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed. Alternatively, the absorbance can be measured using a microplate reader.

V. Enzyme Inhibition

Indole-5-carboxylic acid derivatives have also been identified as inhibitors of various enzymes, highlighting their potential for treating a range of diseases where specific enzymes are dysregulated.[16]

Enzyme Inhibition Kinetics

The inhibitory activity of these compounds can be characterized by their inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by analyzing the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics.

Experimental Protocol: Enzyme Inhibition Assay and Ki Determination

Principle: This assay measures the effect of an inhibitor on the rate of an enzyme-catalyzed reaction. The inhibition constant (Ki) can be determined from the IC50 value (the concentration of inhibitor that causes 50% inhibition) and the Michaelis constant (Km) of the substrate using the Cheng-Prusoff equation.[17]

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution

  • Indole-5-carboxylic acid derivative (inhibitor)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Determine Km: First, determine the Michaelis constant (Km) of the enzyme for its substrate by measuring the initial reaction rates at various substrate concentrations in the absence of the inhibitor.

  • IC50 Determination: Perform the enzyme assay in the presence of various concentrations of the indole-5-carboxylic acid derivative at a fixed substrate concentration (typically at or near the Km value).

  • Assay Conditions: Set up the reaction mixtures containing the enzyme, buffer, substrate, and inhibitor in a 96-well plate or cuvettes.

  • Initiate Reaction: Initiate the reaction by adding the substrate or enzyme.

  • Measure Reaction Rate: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: For competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration.

VI. Conclusion and Future Perspectives

Derivatives of indole-5-carboxylic acid represent a rich and versatile source of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents, coupled with their ability to inhibit key enzymes, underscores their importance in modern drug discovery. The synthetic accessibility of the indole scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the development of compounds with enhanced potency and selectivity.

Future research in this area should focus on several key aspects. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and the development of more targeted therapies. The exploration of novel synthetic methodologies will continue to expand the chemical space of indole-5-carboxylic acid derivatives, potentially leading to the discovery of compounds with novel mechanisms of action. Furthermore, in vivo studies are essential to validate the promising in vitro activities and to assess the pharmacokinetic and toxicological profiles of these compounds. The continued investigation of this remarkable class of molecules holds great promise for the development of new and effective treatments for a wide range of human diseases.

References

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. [Link]

  • Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. [Link]

  • IC50 values of compounds (1-32) and cisplatin, obtained in the... [Link]

  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. [Link]

  • Dose−response curves and EC50 values for derivatives. (A) % antiviral... [Link]

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  • Synthesis of indole-based ferulic acid derivatives and in vitro evaluation of antiviral activity against SARS-CoV-2. [Link]

  • A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. [Link]

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  • Post-ingestion conversion of dietary indoles into anticancer agents. [Link]

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. [Link]

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  • In Silico Studies of Indole Derivatives as Antibacterial Agents. [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [Link]

  • A review on recent developments of indole-containing antiviral agents. [Link]

  • The IC50 values, K i constants and inhibition types determined for... [Link]

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An In-Depth Technical Guide to 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic pharmaceuticals.[1] This guide provides a comprehensive technical overview of a specific functionalized derivative, 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid . We will delve into its core molecular properties, present a robust, field-proven synthetic pathway, outline a self-validating analytical workflow for its characterization, and discuss its strategic importance as a molecular scaffold for researchers, scientists, and drug development professionals. The strategic placement of ethyl and methyl groups, combined with a reactive carboxylic acid handle, makes this compound a valuable building block in the synthesis of novel, complex molecules with therapeutic potential.

The Indole Scaffold: A Privileged Structure in Modern Drug Discovery

The indole ring system is one of the most significant heterocyclic structures in drug discovery, renowned for its diverse biological activities.[2] Its prevalence is highlighted by its presence in essential biomolecules like the amino acid tryptophan and in numerous FDA-approved drugs, including the anti-inflammatory agent Indomethacin and the migraine treatment Sumatriptan.[1][3] The indole scaffold's unique electronic properties and its ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) allow it to bind with high affinity to a wide range of biological targets.[2]

Consequently, the development of novel indole derivatives remains a highly active area of research.[1] this compound represents a strategically designed platform for chemical exploration. Unlike the parent indole, its nitrogen is alkylated, which can prevent unwanted metabolic N-dealkylation and modify its physicochemical properties. The carboxylic acid at the 5-position serves as a critical functional handle for library development, enabling the creation of amides, esters, and other derivatives to probe structure-activity relationships (SAR).

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key physicochemical and identifying data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO₂[4][5]
Molecular Weight 217.27 g/mol [4][5][6]
CAS Number 438218-59-8[4][7]
IUPAC Name This compound[4]
Predicted pKa 4.56 ± 0.30[4]

The predicted pKa value suggests that at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as a carboxylate anion. This is a critical consideration for designing cell-based assays and understanding membrane permeability.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from a commercially available precursor. The chosen strategy involves first protecting the indole nitrogen via ethylation, followed by the hydrolysis of the ethyl ester to yield the target carboxylic acid. This sequence is causally important because attempting to alkylate the nitrogen in the presence of a free carboxylic acid could lead to competitive O-alkylation of the carboxylate, reducing the yield of the desired product.

Synthesis_Workflow Start Ethyl 2,3-dimethyl-1H-indole-5-carboxylate (CAS: 21523-62-6) Intermediate Ethyl 1-ethyl-2,3-dimethyl-1H-indole-5-carboxylate Start->Intermediate Step 1: N-Ethylation (e.g., Iodoethane, NaH) Final This compound (Target Compound) Intermediate->Final Step 2: Saponification (e.g., KOH, EtOH/H₂O)

Caption: A robust two-step synthesis workflow.

Step 1: N-Ethylation of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate

This protocol is based on standard procedures for the N-alkylation of indoles.[8] The use of a strong base like sodium hydride (NaH) is essential to deprotonate the indole nitrogen, forming a nucleophilic indolide anion that readily reacts with an ethylating agent like iodoethane.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add Ethyl 2,3-dimethyl-1H-indole-5-carboxylate (1.0 eq.).

  • Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add iodoethane (1.5 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the intermediate ester.

Step 2: Saponification (Ester Hydrolysis)

This step employs a standard base-catalyzed hydrolysis (saponification) to convert the ethyl ester functional group into the desired carboxylic acid.

Methodology:

  • Reaction Setup: Dissolve the purified ethyl ester intermediate (1.0 eq.) from Step 1 in a mixture of ethanol and water.

  • Hydrolysis: Add potassium hydroxide (KOH, 3.0-5.0 eq.) to the solution and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C. Acidify the solution to pH 2-3 by the slow addition of cold 1M hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound, as a solid.

Analytical Characterization Workflow

Each synthesis must be followed by a rigorous, self-validating characterization process to confirm the identity, structure, and purity of the final compound. This workflow ensures the reliability of any subsequent biological or chemical data generated using the material.

Analytical_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_purity Purity Analysis Compound Synthesized Product NMR_H ¹H NMR Compound->NMR_H Confirms proton environment NMR_C ¹³C NMR Compound->NMR_C Confirms carbon backbone MS HRMS (e.g., ESI-TOF) Compound->MS Confirms molecular formula HPLC RP-HPLC Compound->HPLC Determines purity (>95%)

Caption: A multi-technique analytical characterization workflow.

Expected Analytical Results:

  • ¹H NMR Spectroscopy: The spectrum should confirm the incorporation of the ethyl group with a characteristic triplet and quartet signal pattern. It will also show singlets for the two methyl groups on the indole ring and signals corresponding to the aromatic protons.

  • ¹³C NMR Spectroscopy: This analysis will verify the total number of carbons in the molecule, including distinct signals for the ethyl carbons, the methyl carbons, the aromatic carbons of the indole ring, and the carbonyl carbon of the carboxylic acid.

  • High-Resolution Mass Spectrometry (HRMS): This is a crucial, self-validating step. The measured exact mass should be within a narrow tolerance (e.g., ±5 ppm) of the calculated mass for the molecular formula C₁₃H₁₅NO₂, confirming its elemental composition.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is the standard for assessing the purity of the final compound, which should typically be >95% for use in biological assays.

Strategic Role in Drug Development

This compound is best understood not as an end-product, but as a versatile scaffold for building more complex drug candidates.[9] Its utility stems from the strategic placement of its functional groups.

  • The Carboxylic Acid Handle: This is the primary point for diversification. It can be readily converted into a library of amides via coupling with various amines, a common strategy in medicinal chemistry to explore SAR and improve properties like cell permeability and target engagement. The carboxylic acid itself can also be a critical pharmacophoric element, forming key ionic or hydrogen bond interactions with a biological target. However, this group can sometimes lead to poor membrane permeability or rapid metabolic clearance, making it a candidate for replacement with bioisosteres.[10]

  • The N-Ethyl Group: The ethyl group at the N1 position serves multiple purposes. It blocks a potential site of metabolism and eliminates the hydrogen-bond donating capability of the indole N-H group. This modification can significantly alter the molecule's binding mode, solubility, and lipophilicity compared to its N-H counterpart.

  • The 2,3-Dimethyl Core: The methyl groups provide steric bulk and increase the lipophilicity of the indole core. They can fill hydrophobic pockets within a target protein's active site, potentially enhancing binding affinity and selectivity.

This compound is an ideal candidate for use in fragment-based drug discovery (FBDD) or for the parallel synthesis of compound libraries aimed at various targets, such as protein kinases, G-protein coupled receptors, and nuclear receptors, where the indole scaffold is known to be effective.[3][11]

Conclusion

This compound is a well-defined and strategically valuable chemical entity for the research and drug development community. Its fundamental properties are well-established, and its synthesis is achievable through robust and scalable chemical methods. By providing a stable, functionalized core, it serves as an excellent starting point for the creation of diverse chemical libraries, enabling the systematic exploration of chemical space to identify novel therapeutic agents. This guide provides the foundational knowledge for scientists to synthesize, characterize, and strategically deploy this compound in their research endeavors.

References

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The Indole Nucleus: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Ancient Dyes to Modern Medicine

The story of the indole nucleus is a compelling narrative of scientific inquiry that begins with the vibrant hues of ancient dyes and culminates in the rational design of life-saving therapeutics. This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs.[1] Its journey from obscurity to pharmacological prominence is a testament to the cumulative efforts of chemists, biologists, and pharmacologists over the past two centuries. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic evolution of substituted indole compounds, underpinned by field-proven insights and detailed experimental methodologies.

Part 1: The Dawn of Indole Chemistry - Discovery and Early Derivatives

The genesis of indole chemistry is inextricably linked to the iconic dye, indigo. For millennia, civilizations across the globe utilized indigo-producing plants to create a coveted deep blue pigment.[2] It was the relentless investigation into the chemical nature of this dye that led to the isolation and characterization of the indole core.

In 1866, the brilliant German chemist Adolf von Baeyer embarked on a series of experiments to elucidate the structure of indigo. Through the zinc dust reduction of oxindole, a derivative of indigo, he successfully isolated a new compound which he named "indole," a portmanteau of "indigo" and "oleum" (oil).[1][3] This seminal discovery laid the foundation for a new field of heterocyclic chemistry. Shortly after its isolation, in 1869, von Baeyer proposed the correct chemical structure of indole.[1]

The late 19th and early 20th centuries witnessed a burgeoning interest in indole and its derivatives. The Fischer indole synthesis, discovered by Hermann Fischer in 1883, became a cornerstone for the construction of the indole nucleus and remains a widely used method to this day.[4] This period was characterized by the isolation and structural elucidation of a plethora of naturally occurring indole alkaloids, many of which possessed potent physiological activities.

Part 2: The Endogenous Indoles - Serotonin and Melatonin

The significance of the indole scaffold escalated dramatically with the discovery of its presence in crucial endogenous signaling molecules. These discoveries unveiled the fundamental roles of substituted indoles in mammalian physiology and opened new avenues for therapeutic intervention.

Serotonin (5-Hydroxytryptamine): The Neurotransmitter of Well-being

The discovery of serotonin was a multi-stage process involving researchers across different disciplines. In 1935, Vittorio Erspamer identified a substance from enterochromaffin cells that he named "enteramine," which was observed to increase intestinal motility.[5] Later, in 1948, Maurice M. Rapport, Arda Green, and Irvine Page at the Cleveland Clinic isolated a vasoconstrictor substance from blood serum, which they named "serotonin."[6][7] It was subsequently confirmed in 1952 that enteramine and serotonin were the same molecule, chemically identified as 5-hydroxytryptamine (5-HT).[5]

Serotonin is a pivotal neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[8] Its discovery spurred intensive research into the serotonergic system, leading to the identification of multiple receptor subtypes and the development of drugs that target this system for the treatment of depression, anxiety, and other psychiatric disorders.

Melatonin (N-acetyl-5-methoxytryptamine): The Hormone of Darkness

In 1958, Aaron B. Lerner and his colleagues at Yale University isolated a hormone from the pineal gland of cows that had a skin-lightening effect in amphibians.[9] They named this compound "melatonin." Melatonin is now recognized as a key regulator of the circadian rhythm, the body's internal 24-hour clock.[9] Its synthesis and release are tightly controlled by the light-dark cycle, with levels rising in the evening to promote sleep. The discovery of melatonin has had a profound impact on our understanding of sleep biology and has led to its widespread use as a supplement to manage sleep disorders.

Part 3: The Psychedelic Indoles - A Window into the Mind

The mid-20th century witnessed the discovery of a class of substituted indoles with profound effects on human consciousness. These psychedelic compounds, while controversial, have provided invaluable tools for neuroscience research and are currently experiencing a renaissance in clinical studies for their therapeutic potential.

Lysergic Acid Diethylamide (LSD): A Serendipitous Discovery

In 1938, Swiss chemist Albert Hofmann, while working at Sandoz Laboratories, first synthesized lysergic acid diethylamide (LSD) from ergot, a fungus that grows on rye.[10] His initial goal was to create a respiratory and circulatory stimulant.[11] The potent psychoactive properties of LSD remained unknown until April 19, 1943, when Hofmann accidentally absorbed a small amount of the compound.[12] This led to the first-ever LSD trip, an experience he later described as a "dreamlike state."[10] Hofmann's discovery opened up a new chapter in our understanding of the brain and the chemical basis of consciousness.

Psilocybin and Psilocin: The Magic of Mushrooms

Following his work on LSD, Albert Hofmann also isolated and synthesized the principal psychoactive compounds from psilocybin mushrooms: psilocybin and psilocin.[13] For thousands of years, indigenous cultures in Mesoamerica had used these mushrooms in religious and healing ceremonies.[14] Hofmann's work provided a chemical understanding of their profound psychological effects.

The Shulgin Legacy: Systematic Exploration of Tryptamines

The work of Alexander Shulgin, a pioneering chemist and pharmacologist, dramatically expanded the landscape of known psychedelic tryptamines. In his seminal books, PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved), co-authored with his wife Ann Shulgin, he meticulously documented the synthesis and psychoactive effects of hundreds of novel compounds.[15][16] Shulgin's systematic approach to structure-activity relationships provided a wealth of knowledge for the field of psychopharmacology.

Part 4: The Therapeutic Revolution - Indole-Based Pharmaceuticals

The deep understanding of the indole scaffold's role in both normal physiology and in the action of psychoactive substances paved the way for the rational design of a multitude of indole-based drugs. These pharmaceuticals have had a transformative impact on the treatment of a wide range of diseases.

Indomethacin: A Potent Anti-inflammatory Agent

Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), was first discovered in 1963 and approved for medical use in the United States in 1965.[17] It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[18] The development of indomethacin marked a significant advancement in the management of inflammatory conditions such as arthritis.

Sumatriptan: A Breakthrough in Migraine Treatment

The development of sumatriptan in the 1980s by Glaxo (now GSK) revolutionized the acute treatment of migraine headaches.[19] Sumatriptan was the first in a new class of drugs called triptans, which are selective agonists for the 5-HT1B and 5-HT1D serotonin receptors.[20] By targeting these receptors, sumatriptan causes vasoconstriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, thereby alleviating the debilitating pain of a migraine attack.[19][21]

Part 5: Modern Synthetic Methodologies for Substituted Indoles

The enduring importance of the indole nucleus in drug discovery has driven the development of numerous elegant and efficient synthetic strategies. These methods provide chemists with the tools to construct a diverse array of substituted indoles with high levels of control and specificity.

Classical Indole Syntheses
  • Fischer Indole Synthesis: This venerable reaction, first described in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[9] The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a[17][17]-sigmatropic rearrangement to form the indole nucleus.[22]

  • Reissert Indole Synthesis: This method, developed in 1897, utilizes the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated.[6]

  • Batcho-Leimgruber Indole Synthesis: A versatile and high-yielding method that starts with an o-nitrotoluene and involves the formation of an enamine, followed by reductive cyclization to the indole.[23]

Modern Palladium-Catalyzed Indole Syntheses

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indole synthesis is no exception. Palladium-catalyzed methods have emerged as powerful tools for the construction of the indole ring system.

  • Hegedus Indole Synthesis: This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[14]

  • Larock Indole Synthesis: A highly versatile heteroannulation reaction that utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[24]

Part 6: Structure-Activity Relationships and Pharmacological Data

The biological activity of substituted indole compounds is exquisitely sensitive to the nature and position of substituents on the indole scaffold. A deep understanding of these structure-activity relationships (SAR) is paramount for the rational design of new therapeutic agents.

SAR of Tryptamines

Substitutions on the indole ring and the ethylamine side chain of tryptamine have profound effects on their pharmacological properties, particularly their affinity for and activity at serotonin receptors. For example, hydroxylation at the 4-position, as seen in psilocin, is a key determinant of psychedelic activity. N,N-dialkylation of the amino group also significantly influences potency and duration of action.

Quantitative Pharmacological Data

The following table provides a summary of the binding affinities (Ki) of selected substituted indole compounds for various G-protein coupled receptors. This data is essential for understanding the potency and selectivity of these molecules.

CompoundReceptorKi (nM)
Serotonin5-HT1A3.2
Serotonin5-HT1D5.0
Serotonin5-HT2A12.6
MelatoninMT10.05
MelatoninMT20.12
LSD5-HT1A1.6
LSD5-HT2A2.9
Psilocin5-HT1A126
Psilocin5-HT2A46
Sumatriptan5-HT1B17
Sumatriptan5-HT1D11

Note: Ki values are indicative and can vary depending on the experimental conditions.

Part 7: Signaling Pathways and Experimental Protocols

The biological effects of substituted indoles are mediated through their interaction with specific cellular targets, most notably G-protein coupled receptors (GPCRs). Understanding the downstream signaling cascades initiated by these interactions is crucial for elucidating their mechanisms of action.

Serotonin Receptor Signaling

Serotonin receptors are a large and diverse family of GPCRs that couple to various G-proteins to initiate a range of intracellular signaling events. For example, the 5-HT2A receptor, the primary target for psychedelic tryptamines, couples to Gq/11, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and diacylglycerol.

Diagram: Simplified Serotonin 5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_alpha Gqα 5HT2A_Receptor->Gq_alpha Activates Serotonin Serotonin Serotonin->5HT2A_Receptor Binds PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling cascade of the serotonin 5-HT2A receptor.

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

This protocol provides a general procedure for the synthesis of 2-phenylindole via the Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 2-phenylindole as a solid.

Conclusion: The Enduring Allure of the Indole Scaffold

From its humble origins in the dye vats of antiquity to its current status as a cornerstone of modern drug discovery, the indole nucleus has captivated and inspired generations of scientists. Its remarkable versatility and profound biological significance ensure that it will remain a fertile ground for scientific exploration and therapeutic innovation for years to come. This guide has provided a comprehensive overview of the discovery, history, and technical intricacies of substituted indole compounds, offering a valuable resource for those seeking to harness the power of this remarkable heterocyclic scaffold.

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Unlocking the Therapeutic Potential of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid is a small molecule belonging to the indole carboxylic acid class, a scaffold known for its diverse pharmacological activities. While preliminary research suggests this compound may possess antimicrobial, anti-inflammatory, and neuroprotective properties, its precise molecular targets remain unelucidated[1]. This technical guide provides a comprehensive, multi-pronged strategy for the identification and validation of its potential therapeutic targets. Designed for researchers, scientists, and drug development professionals, this document outlines a logical workflow from computational prediction to rigorous biochemical and cellular validation, ensuring a thorough and efficient investigation into the compound's mechanism of action. The overarching goal is to build a robust data package to support its advancement in the drug discovery pipeline.

Part 1: In Silico Target Prediction - A Data-Driven Starting Point

Before embarking on resource-intensive experimental studies, a computational approach can provide valuable, testable hypotheses regarding the potential protein targets of this compound.[2][3] This in silico phase leverages the compound's structure to predict its interactions with known protein binding sites.

Ligand-Based Target Prediction

This method relies on the principle that structurally similar molecules often exhibit similar biological activities.[4] By comparing this compound to databases of compounds with known protein targets, we can infer potential targets.

Methodology:

  • Chemical Fingerprinting: Generate a 2D chemical fingerprint of this compound.

  • Database Screening: Screen this fingerprint against large chemogenomic databases such as ChEMBL, PubChem, and BindingDB.

  • Similarity Analysis: Utilize algorithms like Tanimoto similarity to identify compounds with high structural similarity and their known protein targets.[4]

  • Target Prioritization: Rank the potential targets based on the degree of similarity and the biological relevance of the identified proteins.

Structure-Based Target Prediction (Reverse Docking)

If a high-resolution 3D structure of this compound can be generated, reverse docking can be employed to screen it against a library of 3D protein structures.[5]

Methodology:

  • Compound Conformation Generation: Generate a library of low-energy 3D conformations of the molecule.

  • Protein Structure Library: Utilize a database of protein structures, such as the Protein Data Bank (PDB).

  • Docking Simulation: Systematically "dock" the compound's conformations into the binding pockets of the proteins in the library.

  • Scoring and Ranking: Use scoring functions to estimate the binding affinity for each compound-protein pair and rank the potential targets.

Table 1: Comparison of In Silico Target Prediction Methods

MethodPrincipleAdvantagesDisadvantages
Ligand-BasedSimilar structures have similar targetsFast, does not require protein structuresLimited to known ligand-target interactions
Structure-BasedPredicts binding to 3D protein structuresCan identify novel targets, provides binding mode insightComputationally intensive, requires high-quality protein structures

Part 2: In Vitro Target Identification - Experimental Discovery

The hypotheses generated from in silico predictions must be validated through direct experimental evidence. The following biochemical and proteomic approaches aim to identify proteins that physically interact with this compound.

Affinity Chromatography-Mass Spectrometry

Affinity chromatography is a powerful technique to isolate and identify proteins that bind to a small molecule of interest.[6][7]

Experimental Workflow:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). A photo-affinity probe can also be designed to allow for covalent cross-linking upon UV irradiation, capturing even weak or transient interactions.[8][9]

  • Cell Lysate Preparation: Prepare a protein lysate from a biologically relevant cell line or tissue.

  • Affinity Purification:

    • Incubate the immobilized compound with the cell lysate to allow for protein binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Workflow Diagram:

cluster_0 Affinity Chromatography Workflow A Immobilize Compound on Solid Support B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Identify Proteins by Mass Spectrometry D->E

Caption: Affinity Chromatography Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding in a cellular context.[10][11][12] This label-free technique can confirm direct target engagement within intact cells.[13][14]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Data Visualization:

cluster_1 CETSA Principle start Protein + Ligand heat Heat start->heat stabilized Stabilized Protein (Remains Soluble) heat->stabilized Binding denatured Denatured Protein (Aggregates) heat->denatured No Binding unbound Unbound Protein unbound->heat No Binding

Caption: Principle of Cellular Thermal Shift Assay.

Part 3: Target Validation - Confirming Biological Relevance

Once potential targets are identified, it is crucial to validate their biological relevance to the observed phenotypic effects of the compound.[15][16][17]

In Vitro Enzymatic or Binding Assays

For targets that are enzymes or receptors, direct functional assays are essential.[18][19]

Methodology:

  • Recombinant Protein Expression: Express and purify the candidate target protein.

  • Assay Development: Develop a robust assay to measure the protein's activity (e.g., kinase assay, protease assay) or its binding to a known ligand (e.g., radioligand binding assay).

  • Dose-Response Analysis: Determine the IC50 (for inhibitors) or EC50 (for activators) of this compound to quantify its potency.

Cellular Target Engagement and Pathway Analysis

Confirming that the compound engages the target in a cellular context and modulates downstream signaling is a critical validation step.[20]

Methodology:

  • Target Expression Modulation: Use techniques like siRNA or CRISPR to knockdown or knockout the expression of the target protein in a relevant cell line.

  • Phenotypic Rescue: Assess whether the knockdown/knockout of the target protein recapitulates or abolishes the phenotypic effects of the compound.

  • Biomarker Analysis: Measure the levels of downstream biomarkers in the relevant signaling pathway to confirm that the compound modulates the pathway as expected.

Table 2: Summary of Target Validation Techniques

TechniquePurposeInformation Gained
In Vitro Functional AssaysQuantify direct interactionPotency (IC50/EC50), mechanism of action
Cellular Target Knockdown/KnockoutLink target to cellular phenotypeConfirmation of target's role in the compound's effect
Pathway AnalysisConfirm mechanism of actionEvidence of downstream signaling modulation

The systematic approach outlined in this guide provides a robust framework for the identification and validation of the therapeutic targets of this compound. By integrating computational predictions with rigorous experimental validation, researchers can efficiently elucidate the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent. The successful execution of this strategy will not only uncover the specific molecular interactions of this promising compound but also contribute to a deeper understanding of the broader therapeutic potential of the indole carboxylic acid scaffold.

References

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Methodological & Application

Application Notes and Protocols for the In-Vitro Characterization of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in-vitro characterization of the novel compound, 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid. Given the therapeutic potential of the indole scaffold, this document outlines a logical, tiered approach to elucidating the compound's biological activity, starting from fundamental compound management to specific functional assays.[1][2]

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Therefore, a systematic in-vitro evaluation of a new indole derivative like this compound is a critical first step in the drug discovery process.

Part 1: Essential Compound Management and Stock Solution Preparation

The integrity and accuracy of in-vitro assay results are fundamentally dependent on proper compound handling and preparation.[4][5] Inconsistent compound solubility, stability, or concentration can lead to erroneous and irreproducible data.[4][5] This protocol outlines the best practices for preparing and storing stock solutions of this compound.

Objective: To prepare a high-concentration, stable stock solution for serial dilution in subsequent in-vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Analytical balance

  • Sterile, low-binding microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Protocol:

  • Pre-Assay Compound Preparation: Before weighing, bring the vial of the solid compound to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance in a fume hood.

  • Solvent Addition: Based on the molecular weight of this compound (217.26 g/mol ), calculate the volume of DMSO required to achieve a desired high-concentration stock, typically 10 mM.

    • Calculation Example for 10 mM stock:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

      • Volume (L) = 0.005 g / (217.26 g/mol * 0.01 mol/L) = 0.0023 L = 2.3 mL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex thoroughly for several minutes to ensure complete dissolution. A brief sonication in a water bath can aid in dissolving recalcitrant compounds.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in low-binding tubes to minimize freeze-thaw cycles.[4] Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: For assays, thaw a single aliquot and prepare fresh serial dilutions in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept constant across all wells and typically should not exceed 0.5% to avoid solvent-induced artifacts.

Part 2: Application Note - Kinase Inhibition Profiling

Rationale: The indole scaffold is a common feature in many kinase inhibitors.[6] Protein kinases are a major class of drug targets, particularly in oncology. Therefore, an initial broad-spectrum kinase inhibition assay is a logical step to identify potential targets for this compound. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method for this purpose.[7]

Principle: This protocol uses a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition by the test compound results in a higher amount of residual ATP, leading to a stronger luminescent signal.

Experimental Workflow for Kinase Inhibition Assay:

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound Compound Serial Dilution Plate Add Compound to 96-well Plate Compound->Plate Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase Plate->Add_Kinase Incubate_1 Incubate at RT (e.g., 60 min) Add_Kinase->Incubate_1 Add_ATP Initiate Reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate at RT (e.g., 60 min) Add_ATP->Incubate_2 Add_Detection Add Luminescence Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (10 min) Add_Detection->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate

Caption: Workflow for a generic luminescence-based kinase inhibition assay.

Detailed Protocol:

  • Compound Plating: Prepare a series of 10-point, 3-fold serial dilutions of this compound in assay buffer, starting from a high concentration (e.g., 100 µM). Add these dilutions to a 96-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).[8]

  • Enzyme and Substrate Preparation: Prepare a solution containing the kinase of interest and its specific substrate in the assay buffer.

  • Enzyme Addition: Add the kinase/substrate solution to each well of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific enzyme.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).[8] After a brief incubation, read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Kinase TargetIC50 (µM) of this compoundPositive Control (e.g., Staurosporine) IC50 (µM)
EGFRExperimental ValueKnown Value
BRAFV600EExperimental ValueKnown Value
VEGFR-2Experimental ValueKnown Value

Part 3: Application Note - Cell-Based Cytotoxicity Screening

Rationale: Assessing the cytotoxic or anti-proliferative effects of a novel compound is a cornerstone of early-stage drug discovery, especially in oncology.[9] Many indole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][9] This protocol describes a standard method to evaluate the effect of this compound on the viability of a panel of human tumor cell lines.

Principle: This assay uses a resazurin-based reagent, which is a cell-permeable, non-toxic blue dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.

Experimental Workflow for Cell-Based Cytotoxicity Assay:

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h (for attachment) Seed_Cells->Incubate_24h Add_Compound Add Compound Serial Dilutions Incubate_24h->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Add_Reagent Add Resazurin Reagent Incubate_72h->Add_Reagent Incubate_4h Incubate 1-4h Add_Reagent->Incubate_4h Read_Fluorescence Read Fluorescence (Ex/Em ~560/590 nm) Incubate_4h->Read_Fluorescence

Caption: General workflow for a resazurin-based cell cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells from a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.[10]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add the resazurin-based viability reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~560 nm excitation, ~590 nm emission).

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the GI50 (concentration causing 50% growth inhibition) by fitting the data to a suitable dose-response curve.

Data Presentation:

Cell LineTissue of OriginGI50 (µM) of this compound
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT-116Colon CancerExperimental Value
HUH7Liver CancerExperimental Value

Part 4: Application Note - Receptor Binding Assay

Rationale: The indole structure is a key component of the neurotransmitter serotonin. Consequently, many indole derivatives exhibit affinity for serotonin and other G-protein coupled receptors (GPCRs).[11] A radioligand binding assay is considered the gold standard for determining the affinity of a compound for a specific receptor.[12][13] This protocol describes a competitive binding assay to determine if this compound binds to a target receptor.

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (a ligand with known high affinity for the receptor) for binding to the target receptor in a membrane preparation. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Conceptual Diagram of Competitive Receptor Binding:

Competitive_Binding cluster_0 Without Competitor cluster_1 With Competitor Receptor_A Receptor Bound_Complex_A Bound Complex Radioligand_A Radioligand (*) Radioligand_A->Receptor_A Receptor_B Receptor Bound_Complex_B Reduced Binding Radioligand_B Radioligand (*) Radioligand_B->Receptor_B Competitor Test Compound Competitor->Receptor_B

Caption: Principle of a competitive radioligand binding assay.

Detailed Protocol:

  • Reagent Preparation:

    • Membrane Preparation: Use commercially available cell membranes expressing the target receptor or prepare them in-house.

    • Radioligand: Choose a suitable radioligand for the target receptor and dilute it in binding buffer to a final concentration at or below its dissociation constant (Kd).

    • Test Compound: Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand, and either the test compound, vehicle (for total binding), or a high concentration of a known unlabeled ligand (for non-specific binding).

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.[12]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Place the filter mat in a scintillation vial or bag with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value indicates higher binding affinity.[14]

Data Presentation:

Receptor TargetRadioligand UsedKi (nM) of this compound
5-HT1A[3H]-8-OH-DPATExperimental Value
5-HT7[3H]-5-CTExperimental Value
D2[3H]-SpiperoneExperimental Value

References

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Application Notes & Protocols: 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic Acid as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic therapeutic agents.[1][2] This guide focuses on 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS 438218-59-8), a versatile starting material for the synthesis of novel bioactive compounds.[3] While direct biological data on this specific molecule is limited, its structural features—a substituted indole core and a reactive carboxylic acid handle—make it an ideal candidate for library synthesis and lead optimization in various therapeutic areas. This document provides a scientific rationale, exemplary synthetic protocols, and bioassay methodologies to guide researchers in leveraging this scaffold for the discovery of next-generation therapeutics, including antiviral agents and kinase inhibitors.

Scientific Rationale: The Strategic Value of the Scaffold

The therapeutic potential of this compound stems from the synergistic combination of its core components:

  • The Indole Nucleus: This bicyclic aromatic system is weakly basic and rich in π-electrons, allowing it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] Its presence is a hallmark of numerous approved drugs, such as the anti-inflammatory indomethacin and the migraine medication sumatriptan.[4] The specific substitution pattern (1-Ethyl, 2-Methyl, 3-Methyl) provides a defined three-dimensional structure that can be exploited for selective targeting, while also potentially enhancing metabolic stability and lipophilicity compared to unsubstituted indoles.

  • The C5-Carboxylic Acid: This functional group is the primary anchor for synthetic diversification. It serves as a versatile handle for creating amides, esters, and other derivatives.[5] In drug design, a carboxylic acid is a key pharmacophoric element, often engaging in critical charge-charge or hydrogen bond interactions with amino acid residues (e.g., Arginine, Lysine) in a target's active site.[6] However, the acidic nature of this group can sometimes lead to poor membrane permeability or metabolic liabilities.[7] Therefore, its conversion to derivatives or replacement with bioisosteres (e.g., tetrazoles) is a common and powerful strategy in lead optimization to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][8][9][10]

The combination of these features makes this scaffold a prime candidate for developing targeted therapies.

Potential Therapeutic Applications & Target Classes

Derivatives of the indole-5-carboxylic acid scaffold have shown promise across multiple disease areas. The following sections outline high-potential applications for derivatives of this compound.

Antiviral Agents

The indole scaffold is a key pharmacophore in the development of potent antiviral agents.[11] For example, indole-3-carboxylic acid derivatives have demonstrated efficacy against SARS-CoV-2, and other indole-based molecules have been identified as potent inhibitors of HIV-1 integrase.[12][13][14]

  • Mechanism of Action (Hypothesized): For HIV-1 integrase, the carboxylic acid can chelate essential Mg²⁺ ions in the enzyme's active site, a mechanism crucial for potent inhibition.[14] For other viruses, indole derivatives can interfere with viral entry, replication, or assembly. The lipophilic nature of the substituted indole core can facilitate membrane interactions, which is relevant for targeting viral envelope proteins.

Kinase Inhibitors for Oncology

Protein kinases are critical targets in cancer therapy, and the indole nucleus is a common feature in many FDA-approved kinase inhibitors. Indole derivatives have been successfully developed as dual inhibitors of key oncogenic kinases like EGFR (Epidermal Growth Factor Receptor) and BRAFV600E.[1][15]

  • Mechanism of Action (Hypothesized): The indole ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors. The carboxylic acid, or more commonly an amide derivative, can extend into the solvent-exposed region or form additional interactions within the ATP-binding pocket to enhance potency and selectivity.[2]

Experimental Protocols

The following protocols are designed to be exemplary, providing a robust starting point for researchers. All procedures should be conducted by trained personnel in a suitable laboratory environment.

Protocol 1: Synthesis of an Amide Library from this compound

This protocol details a standard amide coupling reaction, a fundamental step in diversifying the core scaffold. The goal is to synthesize a small library of amides by reacting the starting carboxylic acid with various primary or secondary amines.

Rationale: Amide bond formation is one of the most reliable and versatile reactions in medicinal chemistry. The resulting amide is typically more metabolically stable and has better membrane permeability than the parent carboxylic acid. The choice of coupling agent, such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), ensures efficient and high-yield conversion under mild conditions.[15]

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Start 1-Ethyl-2,3-dimethyl-1H- indole-5-carboxylic acid Mix Combine Reactants & Solvent Under N2 Atmosphere Start->Mix Amine Selected Amine (R1R2NH) Amine->Mix Solvent Anhydrous DCM Solvent->Mix Base DIPEA Base->Mix Cool Cool to 0°C Mix->Cool AddBOP Add BOP Reagent Portion-wise Cool->AddBOP Stir Stir at RT for 12-24h AddBOP->Stir Quench Dilute with DCM Wash with 1M HCl, NaHCO3, Brine Stir->Quench Dry Dry over Na2SO4 Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Flash Chromatography Concentrate->Purify Product Final Amide Product Purify->Product caption Fig 1. Workflow for Amide Synthesis

Fig 1. Workflow for Amide Synthesis

Materials:

  • This compound (1.0 eq)

  • Amine of choice (e.g., 4-methoxybenzylamine) (1.1 eq)

  • BOP reagent (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 217 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add the selected amine (1.1 mmol) followed by DIPEA (3.0 mmol, ~0.52 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the BOP reagent (1.2 mmol, 530 mg) in portions over 5 minutes. The solution may become cloudy.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Exemplary for EGFR)

This protocol describes a general method to screen the synthesized indole amides for inhibitory activity against a representative kinase, EGFR.

Rationale: A luminescence-based kinase assay is a common high-throughput screening method. It measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher ATP consumption (higher kinase activity), so a potent inhibitor will result in a higher luminescence signal.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Synthesized Indole Amide (in DMSO) Plate Add Compound, Enzyme, & Substrate to 384-well plate Compound->Plate Enzyme Recombinant EGFR Kinase Enzyme->Plate Substrate Poly(Glu,Tyr) Peptide Substrate->Plate ATP ATP Solution Initiate Add ATP to Start Reaction ATP->Initiate Plate->Initiate Incubate Incubate at RT (e.g., 60 min) Initiate->Incubate Stop Add Kinase-Glo® Reagent (Stops reaction, generates light) Incubate->Stop Incubate2 Incubate at RT (10 min) Stop->Incubate2 Read Read Luminescence on Plate Reader Incubate2->Read Analyze Calculate % Inhibition and IC50 values Read->Analyze caption Fig 2. Workflow for In Vitro Kinase Assay

Fig 2. Workflow for In Vitro Kinase Assay

Materials:

  • Synthesized indole amide derivatives (10 mM stock in DMSO)

  • Recombinant human EGFR enzyme

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include controls: DMSO only (0% inhibition) and a known EGFR inhibitor like Erlotinib (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix of EGFR enzyme and substrate in assay buffer. Add this mix (e.g., 5 µL) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Kₘ for the enzyme.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add an equal volume (e.g., 10 µL) of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence signal.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation & Interpretation

Results from the library synthesis and screening should be organized systematically. A summary table is an effective way to correlate structural changes with biological activity, guiding the next round of synthesis (Structure-Activity Relationship, SAR).

Table 1: Exemplary SAR Data for a Hypothetical Indole Amide Library against EGFR

Compound IDR-Group (from Amine)EGFR IC₅₀ (µM)Cytotoxicity (MCF-7, GI₅₀ µM)
IA-01 Benzyl15.2> 50
IA-02 4-Methoxybenzyl5.842.1
IA-03 3,4-Dichlorobenzyl1.110.5
IA-04 Cyclohexylmethyl22.5> 50
Erlotinib (Reference)0.085.2

This data is hypothetical and for illustrative purposes only.

Interpretation: From this hypothetical data, a researcher could infer that electron-withdrawing groups on the benzyl ring (as in IA-03 ) enhance EGFR inhibitory activity. This insight provides a clear direction for synthesizing new analogs with different substitution patterns to further optimize potency.

Conclusion

This compound is a highly valuable, yet underexplored, scaffold for medicinal chemistry. Its robust indole core, combined with a synthetically tractable carboxylic acid handle, provides an excellent platform for generating diverse chemical libraries. By applying established synthetic methods and robust biological screening protocols, researchers can leverage this scaffold to discover novel lead compounds for a wide range of therapeutic targets, particularly in the fields of virology and oncology.

References

  • Gassman, P. G., & van Bergen, T. J. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Retrieved from [Link]

  • Maramai, S., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Retrieved from [Link]

  • Tsyshkova, N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. Retrieved from [Link]

  • Chemical Diversity Research Institute. (n.d.). Synthesis and antiviral activity of new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Retrieved from [Link]

  • Sureshbabu, P., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Tsyshkova, N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. National Center for Biotechnology Information. Retrieved from [Link]

  • Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Retrieved from [Link]

  • Maramai, S., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Retrieved from [Link]

  • Wang, Y. C., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Retrieved from [Link]

  • ResearchGate. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. Retrieved from [Link]

  • Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. OUCi. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic Acid. Retrieved from [Link]

Sources

safe handling and storage procedures for 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds recognized for their versatile applications as building blocks in medicinal chemistry and materials science.[1][2] The indole scaffold is a key structural motif in numerous biologically active molecules, and the carboxylic acid functionality provides a reactive handle for a variety of chemical transformations, including amidation and esterification.[1] This document provides detailed procedures for the safe handling and storage of this compound to ensure the safety of laboratory personnel and maintain the integrity of the material. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following guidelines are based on the known hazards of structurally similar indole carboxylic acid derivatives and general principles of laboratory safety for handling powdered chemicals.[3][4][5]

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin Irritation: May cause redness and irritation upon contact with skin.[4]

  • Eye Irritation: May cause serious eye irritation, including redness and watering.[4]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system, leading to coughing or shortness of breath.[4]

  • Ingestion: May be harmful if swallowed.[3][5]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of material being used, the duration of the handling process, and the potential for dust generation.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment must be worn at all times when handling this compound:[7][8]

  • Eye Protection: Tightly fitting safety goggles or a face shield.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contamination occurs.[7]

  • Body Protection: A laboratory coat must be worn to protect against skin contact.[8][10]

  • Respiratory Protection: For operations with a high likelihood of dust generation, a NIOSH-approved respirator with a particulate filter may be necessary.[4][9]

Safe Handling Procedures

All handling of this compound should be performed within a certified chemical fume hood to prevent the inhalation of dust.[11][12]

Protocol for Weighing and Preparing Solutions:
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with a disposable bench cover to contain any potential spills.[10]

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) within the fume hood.

  • Weighing:

    • Place a calibrated analytical balance inside the fume hood if possible. If this is not feasible due to airflow affecting the balance, use a "weighing by difference" method.[10]

    • To do this, pre-weigh a sealed container with the approximate amount of the compound outside the hood.

    • Transfer the container to the fume hood, open it, and carefully transfer the desired amount of powder to a secondary container.

    • Seal the original container and re-weigh it outside the hood. The difference in weight is the amount of compound transferred.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed powder in a slow and controlled manner to avoid splashing.

    • Use a vortex mixer or magnetic stirrer to ensure complete dissolution.

  • Cleanup:

    • Wipe down all surfaces within the fume hood with a damp cloth or towel to remove any residual dust.

    • Dispose of all contaminated materials (gloves, bench covers, weigh boats) in a designated hazardous waste container.[7]

    • Wash hands thoroughly with soap and water after handling is complete.[7]

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a wet cloth. For large spills, evacuate the area and contact the appropriate emergency response team.

Storage and Stability

Proper storage is crucial to maintain the quality and stability of this compound.

Parameter Recommended Condition Rationale
Temperature Cool, dry placeTo prevent degradation.
Light Protect from direct sunlightSome indole derivatives are light-sensitive.[4]
Atmosphere Tightly sealed containerTo prevent moisture absorption and contamination.
Incompatible Materials Strong oxidizing agents, strong basesTo avoid potentially hazardous reactions.[3][4]

The compound is expected to be stable under normal storage conditions.[3][4]

Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage Prep Don PPE Hood Verify Fume Hood Operation Prep->Hood Work_Area Prepare Work Area Hood->Work_Area Weigh Weigh Compound Work_Area->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Waste Dispose of Waste Clean->Waste Decontaminate Personal Decontamination Waste->Decontaminate Store Store Securely Decontaminate->Store

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the mechanistic underpinnings of potential issues and provide actionable, field-tested solutions to optimize your reaction outcomes.

The synthesis of this target molecule is typically approached in two major stages, each with its own set of potential side reactions:

  • Part A: Fischer Indole Synthesis to construct the core 1-ethyl-2,3-dimethylindole scaffold.

  • Part B: Electrophilic Substitution to introduce the carboxylic acid group at the C5 position.

This guide is structured as a series of troubleshooting questions and answers to directly address the issues you may face.

Part A: Troubleshooting the Fischer Indole Synthesis Core Formation

The formation of the 1-ethyl-2,3-dimethyl-1H-indole core typically proceeds via the Fischer indole synthesis, reacting (4-ethylphenyl)hydrazine with 2-butanone (methyl ethyl ketone) in the presence of an acid catalyst. While robust, this reaction is not without its challenges.

FAQ 1: Low Yield of the Desired Indole and Formation of Multiple Isomers

Question: I am getting a low yield of my target 1-ethyl-2,3-dimethylindole, and my NMR shows a mixture of isomeric indoles. What is happening?

Answer: This is a classic issue of regioselectivity in the Fischer indole synthesis when using an unsymmetrical ketone like 2-butanone. The initial condensation with (4-ethylphenyl)hydrazine can form two different hydrazones (Hydrazone A and Hydrazone B ). Both can proceed to cyclize, but they lead to different products.

  • The Cause: 2-Butanone has two distinct α-carbon atoms (the methyl and the methylene groups). The-sigmatropic rearrangement step of the Fischer synthesis can initiate from either side of the C=N double bond of the intermediate hydrazone.

    • Pathway A (Desired): Rearrangement involving the methylene group (CH₂) of the butanone moiety leads to the desired 2,3-dimethylindole product.

    • Pathway B (Side Product): Rearrangement involving the methyl group (CH₃) leads to the undesired 2-ethyl-3-methylindole isomer.

The ratio of these products is highly dependent on the reaction conditions, particularly the acid catalyst used.

  • Troubleshooting & Optimization:

    • Catalyst Choice: The choice of acid catalyst is critical. Protic acids like H₂SO₄ or HCl often lead to mixtures. Lewis acids such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) can offer better regioselectivity. ZnCl₂ is widely reported to favor the formation of the more thermodynamically stable indole, which in this case is often the more substituted isomer.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed to form the less favored kinetic product.

    • Solvent: Using a non-polar, high-boiling solvent like toluene or xylene can help drive the reaction forward by removing water azeotropically while providing better thermal control.

Below is a diagram illustrating the competing pathways.

G cluster_start Starting Materials cluster_hydrazones Intermediate Hydrazones S1 4-Ethylphenylhydrazine H_A Hydrazone A (Methylene side) S1->H_A Condensation H_B Hydrazone B (Methyl side) S1->H_B Condensation S2 2-Butanone S2->H_A Condensation S2->H_B Condensation P_Desired 1-Ethyl-2,3-dimethylindole (Desired Product) H_A->P_Desired [3,3]-Sigmatropic Rearrangement (Favored Pathway) P_Side 1-Ethyl-2-ethyl-3-methylindole (Isomeric Side Product) H_B->P_Side [3,3]-Sigmatropic Rearrangement (Side Pathway) G Indole 1-Ethyl-2,3-dimethylindole ProtectedIndole N-Phenylsulfonyl Protected Indole Indole->ProtectedIndole 1. NaH 2. PhSO₂Cl FormylatedIndole C5-Formylated Protected Indole ProtectedIndole->FormylatedIndole Vilsmeier-Haack (POCl₃, DMF) DeprotectedFormyl 1-Ethyl-2,3-dimethylindole-5-carbaldehyde FormylatedIndole->DeprotectedFormyl Mild Base (e.g., NaOH, MeOH) FinalProduct Target Carboxylic Acid DeprotectedFormyl->FinalProduct Oxidation (e.g., KMnO₄, Oxone®)

Caption: Recommended workflow for selective C5-carboxylation via N-protection.
FAQ 4: Decomposition of my product during the final oxidation step.

Question: I have successfully synthesized the 1-ethyl-2,3-dimethyl-1H-indole-5-carbaldehyde, but when I try to oxidize it to the carboxylic acid using a strong oxidant like KMnO₄, I get low yields and a lot of decomposition. What is the problem?

Answer: The indole nucleus is sensitive to strong oxidizing agents, especially under acidic or harsh basic conditions. The electron-rich pyrrole ring can be easily oxidized, leading to ring-opening and the formation of undesired byproducts like anthranilic acid derivatives or complete degradation (tar).

  • The Cause: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid do not selectively oxidize the aldehyde group in the presence of the sensitive indole ring. The indole double bonds can be attacked, leading to cleavage of the heterocyclic ring.

  • Troubleshooting & Optimization:

    • Use a Milder Oxidant: The key is to use an oxidant that is selective for aldehydes.

      • Pinnick Oxidation: This is one of the best methods. It uses sodium chlorite (NaClO₂) buffered with a phosphate buffer (like NaH₂PO₄) and a chlorine scavenger (like 2-methyl-2-butene). This method is highly selective for aldehydes and works under mild, near-neutral pH conditions, preserving the indole core.

      • Tollens' Reagent: Silver (I) oxide (Ag₂O) or freshly prepared Tollens' reagent ([Ag(NH₃)₂]⁺) is a classic and very mild method for oxidizing aldehydes to carboxylic acids.

      • Oxone®: Potassium peroxymonosulfate (sold as Oxone®) in the presence of a suitable catalyst can also be effective under controlled conditions.

    • Control of pH: If using an oxidant like KMnO₄ is unavoidable, the reaction must be performed under strictly controlled basic conditions (e.g., with NaOH or Na₂CO₃), followed by careful acidification during workup only after the oxidant has been quenched. However, milder, selective methods are strongly preferred.

Parameter Problematic Condition Recommended Solution Rationale
Oxidizing Agent KMnO₄, CrO₃Sodium Chlorite (NaClO₂)High selectivity for aldehydes, preserves sensitive indole ring.
Reaction pH Strongly Acidic or UncontrolledBuffered, near-neutral (pH 4-7)Minimizes acid-catalyzed degradation of the indole core.
Temperature Elevated Temperatures0 °C to Room TemperatureReduces the rate of undesired side reactions and decomposition.

References

  • Humphries, R. E., et al. (1966). The Fischer indole synthesis. Part II. The reaction of acetophenone phenylhydrazone. Journal of the Chemical Society B: Physical Organic, 4-11. [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • Sundberg, R. J. (2002). Indoles (Best Synthetic Methods). Academic Press. This book provides a comprehensive overview of indole chemistry, including polymerization. A relevant section can be found in chapters on electrophilic substitution.
  • Pardasani, R. T., & Pardasani, P. (2009). Name reactions in heterocyclic chemistry-II. Chapter 4: Vilsmeier-Haack Reaction, 183-225. [Link]

  • Taber, D. F., & Stachel, S. J. (2011). Oxidation of aldehydes to carboxylic acids. Organic Chemistry Portal. [Link]

stability and degradation of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Degradation of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Prepared by the Senior Application Science Team

Welcome to the technical support guide for this compound (CAS 438218-59-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this compound during experimental procedures. Given the electron-rich nature of the indole scaffold, understanding its stability profile is critical for obtaining reliable and reproducible results.[1] This guide synthesizes established principles of indole chemistry with practical, field-proven methodologies to address common challenges.

Compound Overview and Physicochemical Properties

This compound is a substituted indole derivative. The indole nucleus is a prevalent motif in biologically active molecules and serves as a crucial building block in medicinal chemistry.[2][3] Its stability is paramount for its use as a synthetic intermediate.[2] Below are key physicochemical properties to consider in your experimental design.

PropertyValue / InformationSource
Molecular Formula C₁₃H₁₅NO₂[4][5]
Molecular Weight 217.26 g/mol [4][5]
Appearance Typically a solid powder (e.g., light beige to yellow)[2]
Predicted pKa 4.56 ± 0.30 (for the carboxylic acid group)[4]
General Solubility Often soluble in organic solvents like DMSO and methanol[2]

Scientist's Note: The predicted pKa of ~4.56 is a critical parameter.[4] At a pH above this value, the compound will be deprotonated to its carboxylate form, increasing its aqueous solubility but potentially altering its stability and reactivity. Conversely, in highly acidic media (pH < 4.5), it will exist primarily in its neutral, protonated form.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and analysis of this compound.

FAQ 1: My compound solution is changing color (e.g., turning yellow or brown) upon storage. What is causing this and how can I prevent it?

Answer: Color change is a classic indicator of indole degradation, primarily due to oxidation. The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation by atmospheric oxygen, trace metal ions, or light, leading to the formation of highly conjugated, colored polymeric products.[1]

Root Causes & Mitigation Strategies:

  • Oxidation: The indole ring can be oxidized to form intermediates like oxindoles.[1][6] The substitution at the N1 (ethyl) and C2/C3 (dimethyl) positions on your specific molecule provides some steric and electronic protection, but oxidation can still occur, especially at the benzene ring or through more complex mechanisms.

    • Solution: Prepare solutions fresh whenever possible. If storage is necessary, purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. Store solutions at low temperatures (-20°C or -80°C) to slow down reaction kinetics. The use of antioxidants, such as BHT (butylated hydroxytoluene) or ascorbic acid, at low concentrations can be considered if they do not interfere with downstream applications.

  • Photodegradation: Indole derivatives are often photosensitive and can degrade upon exposure to UV or even ambient light.[7][8] Photo-oxidation can generate radical species that initiate degradation cascades.[8]

    • Solution: Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light. Minimize exposure to light during experimental manipulations.

FAQ 2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis. What are the likely degradation products?

Answer: The appearance of new peaks strongly suggests compound degradation. Based on established indole chemistry, the primary degradation pathways are oxidation and, to a lesser extent, hydrolysis or photolysis.[9][10][11]

Plausible Degradation Pathways:

  • Oxidation: This is the most probable route. While the C2 and C3 positions are blocked by methyl groups, which prevents the typical formation of oxindole at these positions[6], oxidative attack can still occur on the benzene portion of the indole ring or via other mechanisms. Atmospheric oxidation initiated by hydroxyl radicals can lead to products like N-(2-formylphenyl)formamide from the parent indole, suggesting ring opening is possible under certain conditions.[12]

  • Decarboxylation: While indole-5-carboxylic acids are generally more stable towards decarboxylation than their 2- or 3-substituted counterparts[13][14], this pathway cannot be entirely ruled out under high thermal stress. Thermal decomposition of carboxylic acids can lead to the loss of CO₂.[15]

  • Photodegradation Products: Exposure to light can lead to a complex mixture of products. For other indole derivatives, photo-induced reactions can involve hydrolysis of N-acyl groups or other complex rearrangements.[8]

Below is a hypothesized oxidative degradation pathway.

G parent This compound intermediate Hydroxylated Intermediates (on benzene ring) parent->intermediate Oxidation polymers Colored Polymeric Products parent->polymers Polymerization oxidant [O] (e.g., H₂O₂, O₂, hν) oxidant->parent ring_opened Ring-Opened Products intermediate->ring_opened Further Oxidation intermediate->polymers Polymerization

Hypothesized Oxidative Degradation Pathway.
FAQ 3: How can I systematically determine the stability of my compound under my specific experimental conditions?

Answer: The most rigorous method is to conduct a forced degradation study .[10][16] This involves intentionally exposing the compound to a range of harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[11] These studies are a cornerstone of pharmaceutical development.[10][16]

A typical forced degradation study involves the following stress conditions:

  • Acidic and Basic Hydrolysis: To test susceptibility to pH extremes.

  • Oxidation: To assess sensitivity to oxidative stress.

  • Thermal Stress: To evaluate stability at elevated temperatures.

  • Photostability: To determine light sensitivity.

Rationale: The goal is to achieve a modest amount of degradation (typically 5-20%). This ensures that the degradation products are formed at sufficient levels for detection and characterization, while enough parent compound remains for accurate quantification. This process helps validate that your analytical method (e.g., HPLC) can separate the parent drug from all potential degradation products.[11][16]

See Section 3 for a detailed experimental protocol.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol provides a framework for investigating the stability of this compound.

Objective: To identify the degradation pathways and assess the intrinsic stability of the compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber, oven

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) control Control Sample (Dilute stock in solvent, protect from light, RT) prep_stock->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep_stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (Solution at 60°C & Solid at 105°C) prep_stock->thermal photo Photostability (ICH Q1B conditions) prep_stock->photo sampling Withdraw Samples (at t=0, 2, 4, 8, 24h) control->sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Target Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analyze

Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., ACN or MeOH) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, transfer a known volume of the stock solution into a separate vial and add the stressor.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature (RT). Scientist's Note: Base-catalyzed reactions for indoles can be rapid; start at RT to avoid excessive degradation.

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at RT, protected from light.

    • Thermal Degradation:

      • Solution: Keep a sample of the compound in the analysis solvent at 60°C.

      • Solid: Place the solid powder in an oven at a suitable high temperature (e.g., 105°C), ensuring it is below the melting point.[2]

    • Photostability: Expose the compound (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control Sample: Prepare a sample diluted in the same solvent but stored at RT or 4°C, protected from light.

  • Sampling and Analysis:

    • Withdraw aliquots from each stressed sample at appropriate time points (e.g., 0, 2, 8, 24 hours).

    • Crucial Step: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

    • Dilute all samples to a suitable final concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC method.

Protocol 2: Recommended Starting HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 3.5 or 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at multiple wavelengths, e.g., 220 nm and 280 nm, or use a PDA detector to scan the full spectrum. Indole rings have characteristic UV absorbance.[17]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Summary of Expected Stability Profile

This table summarizes the likely stability of this compound based on the general principles of indole chemistry. Actual results must be confirmed experimentally.

Stress ConditionParameterExpected Stability / DegradationRationale
Hydrolytic 0.1 M HCl, 60°CLikely Stable The indole ring is generally stable to acid. The N-ethyl, C-methyl, and carboxylic acid groups are not easily hydrolyzed.
Hydrolytic 0.1 M NaOH, RTPotential for Degradation While the core structure is robust, strongly basic conditions can sometimes promote oxidative degradation or other complex reactions, especially if heated.
Oxidative 3% H₂O₂, RTLikely Unstable / High Degradation The indole nucleus is electron-rich and highly susceptible to oxidation.[1][12] This is expected to be a major degradation pathway.
Thermal 60°C (Solution)Likely Stable to Moderately Stable Modest thermal stress should be tolerated, but may accelerate any underlying oxidative degradation if oxygen is present.
Thermal >100°C (Solid)Potential for Degradation High thermal stress may lead to decarboxylation or other decomposition, though some indole-based polymers are very stable.[18]
Photolytic ICH Q1B LightLikely Unstable / High Degradation Indole derivatives are known to be photosensitive.[7][19][20] Significant degradation is expected upon exposure to UV/Vis light.

References

  • Microbial Degradation of Indole and Its Derivatives - SciSpace. (n.d.). Retrieved January 15, 2026, from [Link]

  • Case Study on Photostability of Biologically Relevant Anions under Structural Modifications | Monthly Notices of the Royal Astronomical Society | Oxford Academic. (2026). Retrieved January 15, 2026, from [Link]

  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3164–3168. [Link]

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11447–11464. [Link]

  • Luo, Z., et al. (2020). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 11, 1528. [Link]

  • Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Leonardi, B., et al. (2017). Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. Journal of Nanoscience and Nanotechnology, 17(5), 3391-3399. [Link]

  • Klein, R., et al. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 692–697. [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Boscá, F., & Miranda, M. A. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Photochemical & Photobiological Sciences, 10(7), 1157-1162. [Link]

  • Wang, P., et al. (2020). Synthesis, Molecular Docking Simulation, and Enzymatic Degradation of AB-Type Indole-Based Polyesters with Improved Thermal Properties. Biomacromolecules, 21(3), 1078–1090. [Link]

  • Discovery of indole derivatives as STING degraders - PubMed. (2025). Retrieved January 15, 2026, from [Link]

  • Jensen, L. H. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Sharma, G., & Saini, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 129-138. [Link]

  • Aaron, J.-J., et al. (1985). Effect of pH on the fluorescence and phosphorescence spectra of indolecarboxylic acids. Evidence for the existence of a singlet excited-state indole acid dianion. Journal of Luminescence, 33(1), 33–51. [Link]

  • Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469–3479. [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 72. [Link]

  • Investigations on the metabolic stability of cytosolic phospholipase A2α inhibitors with 1-indolylpropan-2-one structure - PubMed. (2013). Retrieved January 15, 2026, from [Link]

  • Understanding Indole-5-carboxylic Acid: Properties and Applications. (2025). Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors - ResearchGate. (2022). Retrieved January 15, 2026, from [Link]

  • N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. (2012). Retrieved January 15, 2026, from [Link]

  • A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone - PubMed. (2007). Retrieved January 15, 2026, from [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions - ResearchGate. (2015). Retrieved January 15, 2026, from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (2016). Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. (2022). Retrieved January 15, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (2020). Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. (2022). Retrieved January 15, 2026, from [Link]

  • 1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic Acid - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. (2025). Retrieved January 15, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Predicted Biological Activity of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] From the anti-inflammatory properties of indomethacin to the anticancer effects of vinca alkaloids, the indole scaffold has proven to be a privileged structure in drug discovery. The biological profile of indole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. This guide provides a comparative analysis of the predicted biological activity of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid, a compound with a unique substitution pattern, against its structurally related analogs. In the absence of direct experimental data for this specific molecule, this analysis leverages established structure-activity relationships (SAR) from the broader family of indole carboxylic acids to forecast its potential as a therapeutic agent.

Our exploration will focus on three key areas of biological activity commonly associated with indole derivatives: cytotoxic (anticancer), anti-inflammatory, and antimicrobial effects. By examining the impact of structural modifications on these activities in closely related analogs, we can build a predictive framework for the therapeutic potential of this compound.

Structural Analogs for Comparison

To construct a meaningful comparative analysis, we have selected a series of indole carboxylic acid analogs with varying substitution patterns at the N-1, C-2, C-3, and C-5 positions of the indole ring. These analogs have been chosen based on the availability of experimental data in the scientific literature and their structural similarity to the target compound.

Compound IDStructureKey Features
Target Compound This compound N-ethyl, C2-methyl, C3-methyl, C5-carboxylic acid
Analog A Indole-5-carboxylic acid Unsubstituted indole core with C5-carboxylic acid
Analog B 1-Benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid N-benzyl, C2-methyl, C3-carboxylic acid, C5-hydroxy[2]
Analog C 5-Bromoindole-2-carboxylic acid derivative (3a) C2-carboxylic acid, C5-bromo, complex side chain[3]
Analog D Indole-3-carboxylic acid conjugate (7k) C3-carboxylic acid ester conjugate[4]

Comparative Analysis of Predicted Biological Activities

Predicted Cytotoxic Activity

The anticancer potential of indole derivatives is a well-established area of research, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key cellular processes such as cell division and signaling pathways.

Structure-Activity Relationship Insights:

  • Substitution at N-1: The nature of the substituent at the N-1 position can significantly influence cytotoxic activity. For instance, in a series of 5-hydroxyindole-3-carboxylic acid derivatives, N-aryl and N-benzyl substitutions have been shown to be important for activity against breast cancer cell lines.[2]

  • Position of the Carboxylic Acid: The position of the carboxylic acid group (or its ester derivative) is critical. Both indole-2- and indole-3-carboxylic acid derivatives have demonstrated significant anticancer effects.[3][4]

  • Substituents on the Benzene Ring: Halogenation, such as the presence of a bromo group at the C-5 position, has been associated with potent antiproliferative activity.[3]

Predicted Cytotoxicity Profile:

Based on these SAR trends, it is plausible to predict that This compound possesses cytotoxic properties. The N-ethyl group, while less bulky than a benzyl group, is expected to contribute to the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The dimethyl substitution at C-2 and C-3 may also influence its interaction with biological targets.

Comparative Data on Analog Cytotoxicity:

CompoundCancer Cell LineIC50/GI50 (µM)Reference
Analog B MCF-7 (Breast)Not explicitly stated, but showed significant cytotoxic effect[2]
Analog C (3a) HepG2, A549, MCF-7Showed potent, cancer-specific cell growth inhibition[3]
Analog D (7k) Leukemia sub-panel0.04–0.28[4]
Solid tumor cell lines0.04–0.61[4]
Predicted Anti-inflammatory Activity

Indole derivatives, most notably indomethacin, are well-known for their anti-inflammatory effects, which are often mediated through the inhibition of enzymes like cyclooxygenases (COX).[5]

Structure-Activity Relationship Insights:

  • The indole-3-acetic acid moiety is a common feature in many anti-inflammatory indole derivatives.

  • Modifications to the core indole structure and its substituents can modulate the potency and selectivity of COX inhibition.[5]

Predicted Anti-inflammatory Profile:

The structural features of This compound suggest a potential for anti-inflammatory activity. The carboxylic acid group is a key pharmacophoric feature for interaction with the active site of COX enzymes. The ethyl and methyl groups may influence the binding affinity and selectivity.

Experimental Workflow for Assessing Anti-inflammatory Activity:

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay cluster_2 In Vivo Model a COX Enzyme Inhibition Assay b Measurement of Prostaglandin E2 (PGE2) production a->b determines c LPS-stimulated RAW 264.7 macrophages d Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines (TNF-α, IL-6) c->d leads to e Carrageenan-induced paw edema in rats f Measurement of paw volume e->f assesses

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Indole Carboxylic Acids

In the landscape of pharmaceutical research and development, indole derivatives represent a cornerstone of medicinal chemistry, with many exhibiting potent biological activities. 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS 438218-59-8) is one such molecule of interest, potentially serving as a novel therapeutic agent or a critical metabolite in drug metabolism studies.[1] The ability to accurately and reliably quantify this compound in various matrices—from bulk drug substances to complex biological fluids—is not merely a procedural step but the very foundation upon which its efficacy, safety, and pharmacokinetic profile are built. A validated analytical method ensures that the data generated are precise, accurate, and reproducible, forming the bedrock of regulatory submissions and scientific discovery.

This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, detail the validation protocols, and present supporting data to guide researchers in selecting and validating the most appropriate method for their specific needs, all while adhering to the stringent standards set by global regulatory bodies.

The Regulatory Framework: Adhering to Global Standards

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines to ensure a harmonized, scientific approach to validation.[3][4] The recently updated ICH Q2(R2) and the accompanying Q14 guidelines emphasize a lifecycle management approach, viewing validation as a continuous process from method development to routine application.[5][6]

These guidelines mandate the evaluation of specific performance characteristics to ensure the method is fit-for-purpose.[7][8] The objective is to build a self-validating system where the protocol itself confirms the reliability of the results.[9]

ICH_Validation_Parameters cluster_Assay Assay & Impurity Tests Accuracy Accuracy Precision Precision LOQ Quantitation Limit (LOQ) Precision->LOQ Specificity Specificity LOD Detection Limit (LOD) (Impurity Only) LOQ->LOD Linearity Linearity Range Range Linearity->Range Robustness Robustness MethodValidation Analytical Method Validation MethodValidation->Accuracy Is it correct? MethodValidation->Precision Is it reproducible? MethodValidation->Specificity Is it selective? MethodValidation->Linearity Is response proportional? MethodValidation->Robustness Is it transferable?

Caption: Core validation parameters as stipulated by ICH Q2(R1)/Q2(R2) guidelines.

Choosing the Right Tool: HPLC-UV vs. LC-MS/MS

The molecular structure of this compound, featuring a UV-absorbing indole ring and a polar carboxylic acid group, makes it an ideal candidate for analysis by reversed-phase HPLC. The primary decision lies in the choice of detector.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust, cost-effective, and widely available technique. The indole chromophore in the analyte allows for direct detection by UV absorbance.[10] This method is often sufficient for analyzing bulk drug substances or simple formulations where the concentration of the analyte is high and the sample matrix is clean.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers significantly higher sensitivity and selectivity compared to HPLC-UV.[11] By monitoring a specific precursor-to-product ion transition, LC-MS/MS can effectively isolate the analyte signal from matrix interferences, making it the gold standard for quantifying low concentrations of drugs and metabolites in complex biological matrices like plasma, urine, or tissue homogenates.[12][13] While more expensive and complex, its performance is often indispensable for pharmacokinetic and clinical studies.

Comparative Overview
FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation.[14]Very High; relies on both chromatography and mass fragmentation.[11]
Sensitivity ng to µg range.pg to ng range.[13]
Matrix Effects Less susceptible to ion suppression, but vulnerable to co-eluting impurities that absorb at the same wavelength.Susceptible to ion suppression/enhancement from matrix components, which can affect accuracy.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Simpler operation and method development.More complex instrumentation and method development.
Typical Use Purity testing, content uniformity, dissolution of drug products.Bioanalysis, metabolite identification, trace-level impurity analysis.

A Framework for Method Validation: Experimental Protocols

The following protocols are designed to rigorously validate an analytical method for this compound, in accordance with ICH and FDA guidelines.[9][15][16]

Validation_Workflow Start Method Development Specificity 1. Specificity/ Selectivity Start->Specificity Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy (Recovery) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision Limits 5. LOD & LOQ Precision->Limits Robustness 6. Robustness Limits->Robustness Stability 7. Solution Stability Robustness->Stability Report Validation Report Stability->Report

Caption: A typical workflow for analytical method validation.

Specificity / Selectivity

Causality: This parameter ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[9] A lack of specificity can lead to artificially inflated results.

Protocol:

  • Prepare and analyze a blank sample matrix (e.g., placebo formulation, plasma from an untreated subject).

  • Prepare and analyze the blank matrix spiked with this compound at the target quantification limit (LOQ).

  • Prepare and analyze the blank matrix spiked with known potential interferents (e.g., related substances, precursor molecules).

  • Acceptance Criteria: The chromatogram of the blank matrix should show no significant peaks at the retention time of the analyte. The analyte peak in the spiked samples should be well-resolved from any other peaks.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a defined range. This relationship is the basis for calculating the concentration of unknown samples.

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to create at least five calibration standards spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analyze each calibration standard in triplicate.

  • Plot the average instrument response (peak area) against the known concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It reflects the systematic error of the method and is critical for ensuring correct dosage and safety assessments.[14]

Protocol:

  • Spike a blank sample matrix with the analyte at three different concentration levels (e.g., low, medium, and high) within the linear range.

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the concentration using the calibration curve.

  • Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.

  • Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0% for a drug substance or product assay.[14]

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculation: For each set of analyses, calculate the mean, standard deviation, and Relative Standard Deviation (RSD).

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[17] These are crucial for impurity testing and bioanalysis.

Protocol:

  • Based on Signal-to-Noise Ratio: Analyze samples with known low concentrations of the analyte and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on Standard Deviation of the Response and the Slope:

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be validated by demonstrating acceptable accuracy and precision at that concentration.

Robustness

Causality: Robustness testing demonstrates the reliability of the method with respect to deliberate, minor variations in its parameters, simulating the variability encountered during routine use.[15]

Protocol:

  • Systematically alter key method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic content).

    • Mobile phase pH (e.g., ±0.2 units).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±10%).

  • Analyze a standard solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Hypothetical Validation Data Summary

The following table summarizes plausible validation results for the quantification of this compound in a plasma matrix, comparing a developed HPLC-UV method with a more sensitive LC-MS/MS method.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Specificity No interference from blank plasma.No interference observed in specific MRM transition.No significant interference at analyte RT.
Linearity (r²) 0.99920.9998≥ 0.999
Range 50 ng/mL - 5000 ng/mL0.5 ng/mL - 500 ng/mLApplication-dependent
Accuracy (% Recovery) 98.5% - 101.8%99.1% - 102.5%98.0% - 102.0% (Assay) / 85% - 115% (Bioanalysis)
Precision (RSD)
- Repeatability0.8%1.5%≤ 2.0%
- Intermediate1.3%2.8%≤ 3.0%
LOQ 50 ng/mL0.5 ng/mLS/N ≥ 10 with acceptable accuracy/precision
LOD 15 ng/mL0.15 ng/mLS/N ≥ 3
Robustness Unaffected by minor changes in flow rate and temperature.Unaffected by minor changes in mobile phase composition.System suitability passes under all conditions.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of this compound. The choice of method is fundamentally driven by the intended application.

  • The HPLC-UV method is a reliable and cost-effective choice for quality control applications, such as the analysis of the bulk active pharmaceutical ingredient (API) or formulated drug products, where analyte concentrations are high and the sample matrix is relatively simple.

  • The LC-MS/MS method is the superior and necessary choice for any application requiring high sensitivity and selectivity. This includes pharmacokinetic studies, therapeutic drug monitoring, and metabolism studies where the analyte is present at trace levels in complex biological matrices. Its ability to distinguish the analyte from endogenous compounds is unparalleled.

Ultimately, a rigorously validated analytical method is not just a regulatory requirement but a pillar of scientific integrity. It provides the confidence that the quantitative data generated are accurate and reliable, enabling sound decision-making throughout the drug development lifecycle.

References

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A Comparative Guide to Indole Derivatives in Oncology: Evaluating 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid in the Context of Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold - A Privileged Structure in Cancer Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and versatile structure allow for interactions with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[2] In oncology, the indole motif is at the heart of both natural product-derived chemotherapeutics and modern targeted therapies.[3] Several U.S. Food and Drug Administration (FDA)-approved anticancer agents, such as Vincristine, Sunitinib, and Panobinostat, feature an indole core, underscoring the clinical significance of this chemical entity.[4]

This guide provides a comparative analysis of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid and other prominent indole derivatives in cancer research. While direct experimental data on the anticancer activity of this compound is not extensively available in the public domain, this guide will leverage data from structurally related indole-5-carboxylic acid derivatives and provide a robust comparison with well-characterized indole-based anticancer agents, namely Indole-3-carbinol, Vincristine, and Sunitinib. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers and drug development professionals.

The Promise of this compound: A Structural Perspective

While specific biological data for this compound is limited, we can infer its potential anticancer properties based on the structure-activity relationships (SAR) of related indole derivatives. The indole-5-carboxylic acid scaffold has been explored for the development of various therapeutic agents. The carboxylic acid group at the 5-position can serve as a crucial hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets. The ethyl group at the 1-position and the methyl groups at the 2- and 3-positions contribute to the lipophilicity of the molecule, which can influence its membrane permeability and cellular uptake.

Studies on other indole-5-carboxylic acid derivatives have demonstrated significant anticancer potential. For instance, certain indole-5-carboxylic acid esters have shown potent growth inhibitory effects against a panel of human cancer cell lines.[5] The substituents on the indole ring play a critical role in determining the biological activity, with modifications at various positions leading to compounds with diverse mechanisms of action, including tubulin polymerization inhibition and kinase inhibition.[3][6]

Comparative Analysis with Key Indole Derivatives

To provide a comprehensive understanding of the potential of this compound, we will compare it with three well-established indole derivatives that represent different classes of anticancer agents:

  • Indole-3-carbinol (I3C): A naturally occurring indole found in cruciferous vegetables with chemopreventive properties.[7]

  • Vincristine: A vinca alkaloid and a classical microtubule-destabilizing agent used in chemotherapy.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in targeted cancer therapy.[8]

Mechanism of Action

The anticancer effects of these indole derivatives are mediated through distinct and, in some cases, overlapping mechanisms:

  • This compound (Putative): Based on the broader class of indole derivatives, its mechanism could involve the inhibition of key signaling pathways such as PI3K/Akt or MAPK, or interference with microtubule dynamics.[1][9] The carboxylic acid moiety suggests potential interactions with enzymes or receptors where this functional group can act as a key binding element.

  • Indole-3-carbinol (I3C): I3C exerts its anticancer effects through multiple pathways. It can induce cell cycle arrest at the G1 phase, promote apoptosis, and modulate estrogen metabolism.[7][10] I3C is known to influence the PI3K/Akt and MAPK signaling pathways.[1][11]

  • Vincristine: As a vinca alkaloid, vincristine's primary mechanism of action is the inhibition of tubulin polymerization. By binding to β-tubulin, it prevents the formation of microtubules, which are essential for mitotic spindle formation and cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the M phase and subsequent apoptosis.

  • Sunitinib: Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[8] By blocking these kinases, sunitinib inhibits tumor angiogenesis and cell proliferation.[12]

Comparative Cytotoxicity

The cytotoxic potential of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for the comparator indole derivatives.

CompoundCancer Cell LineCancer TypeIC50 ValueReference(s)
Indole-3-carbinol MCF-7Breast Cancer~248 µM[13]
LoVoColon Cancer>100 µM[14]
Vincristine MCF-7Breast Cancer5 nM - 239.51 µM[15][16][17]
A549Lung Cancer40 nM[15]
HCT-116Colon Cancer--
Sunitinib A549Lung Cancer3.6 µM[18]
HT29Colon Cancer~5.4 µM[19]
MCF-7Breast Cancer--

Note: IC50 values can vary significantly depending on the experimental conditions, such as cell line, exposure time, and assay method.

Key Experimental Protocols in the Evaluation of Indole Derivatives

The assessment of the anticancer properties of indole derivatives involves a series of well-established in vitro assays. Here, we provide detailed protocols for some of the most critical experiments.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the indole derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the indole derivative and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Visualization

Indole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK pathways are frequently dysregulated in cancer and are common targets for indole derivatives.[1][9]

PI3K_MAPK_pathways cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Transcription_Factors->Proliferation_Survival Indole_Derivatives Indole Derivatives Indole_Derivatives->PI3K Inhibition Indole_Derivatives->Akt Inhibition Indole_Derivatives->ERK Inhibition Apoptosis_Pathway cluster_0 Mitochondria cluster_1 Cytoplasm Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Indole_Derivatives Indole Derivatives Indole_Derivatives->Bax Activation Indole_Derivatives->Bcl2 Inhibition

Caption: The intrinsic apoptosis pathway and its modulation by indole derivatives.

Conclusion and Future Directions

The indole scaffold remains a highly valuable framework in the quest for novel and effective anticancer agents. While the specific compound this compound requires further investigation to elucidate its biological activity, the broader class of indole-5-carboxylic acid derivatives holds significant promise. The comparative analysis with established indole-based drugs like Indole-3-carbinol, Vincristine, and Sunitinib highlights the diverse mechanisms through which these compounds can combat cancer, from modulating signaling pathways to disrupting fundamental cellular processes like mitosis.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of this class of compounds. Furthermore, exploring their effects on a wider range of cancer types and in combination with existing therapies could unveil new avenues for cancer treatment. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to embark on these exciting investigations.

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Comparative In-Vivo Efficacy of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic Acid for Acute Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation Against Standard NSAIDs

Abstract

This guide provides a comprehensive framework for evaluating the in-vivo anti-inflammatory efficacy of the novel compound, 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid. While direct in-vivo data for this specific molecule is not yet broadly published, its structural relation to the indole class of compounds, many of which exhibit significant anti-inflammatory activity, warrants a rigorous preclinical assessment.[1][2][3] Preliminary studies on structurally similar molecules, such as 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid, have suggested potential anti-inflammatory properties.[4] This document outlines a head-to-head comparison with Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), using the carrageenan-induced paw edema model in rats—a gold-standard assay for acute inflammation.[5][6] We will detail the experimental design, provide a step-by-step protocol, present a hypothetical but plausible dataset for comparative analysis, and discuss the underlying mechanistic pathways.

Scientific Background: Targeting the Inflammatory Cascade

Acute inflammation is a complex biological response to harmful stimuli, characterized by redness, swelling, heat, and pain.[7] A key driver of this process is the enzymatic activity of cyclooxygenase (COX).[8][9]

Mechanism of Standard NSAIDs: Traditional NSAIDs, such as Indomethacin, primarily exert their anti-inflammatory effects by inhibiting COX enzymes.[10][11] There are two main isoforms:

  • COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[8][10]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[8][11]

The therapeutic, anti-inflammatory actions of NSAIDs are largely due to the inhibition of COX-2, while the common adverse effects, like gastrointestinal issues, are linked to the inhibition of COX-1.[8][9]

Hypothesized Mechanism of this compound: Given its indole core structure, a scaffold present in established NSAIDs like Indomethacin, it is hypothesized that this compound may also function as a COX inhibitor.[1][12] The specific substitutions on the indole ring could potentially alter its selectivity towards COX-2 over COX-1, which would be a key determinant of its efficacy and safety profile. The following in-vivo study is designed to test this hypothesis by measuring its ability to reduce acute inflammation.

Signaling Pathway in Carrageenan-Induced Inflammation

The diagram below illustrates the key molecular events following the injection of carrageenan, which serves as the phlogistic agent in our experimental model. This cascade provides multiple targets for anti-inflammatory intervention.

G cluster_0 Early Phase (0-2.5h) cluster_1 Late Phase (3-6h) cluster_2 Drug Intervention Carrageenan Carrageenan Injection Mediators1 Release of Histamine, Serotonin, Bradykinin Carrageenan->Mediators1 Vaso Vasodilation & Increased Vascular Permeability Mediators1->Vaso COX2 COX-2 Upregulation Vaso->COX2 Leads to PG Prostaglandin (PGE2) Synthesis COX2->PG Neutrophil Neutrophil Infiltration COX2->Neutrophil Edema EDEMA & PAIN PG->Edema Cytokines TNF-α, IL-1β Production Neutrophil->Cytokines Cytokines->Edema NSAID Indomethacin & Test Compound NSAID->PG Inhibits

Caption: Signaling cascade in carrageenan-induced inflammation.

Comparative In-Vivo Study: Carrageenan-Induced Paw Edema

This model is a highly reproducible and widely accepted assay for screening the acute anti-inflammatory activity of novel compounds.[6] The subplantar injection of carrageenan induces a biphasic inflammatory response, allowing for robust evaluation.[6]

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow acclimatize 1. Acclimatization (7 days) fasting 2. Fasting (18 hours pre-dosing) acclimatize->fasting grouping 3. Animal Grouping (n=6 per group) fasting->grouping baseline 4. Baseline Paw Volume Measurement (V₀) grouping->baseline dosing 5. Drug Administration (Oral Gavage) baseline->dosing induce 6. Induce Edema (0.1 mL 1% Carrageenan, 1 hr post-dosing) dosing->induce measure 7. Measure Paw Volume (Vₜ) (1, 2, 3, 4, 5 hours post-carrageenan) induce->measure calculate 8. Data Analysis (% Inhibition of Edema) measure->calculate

Caption: Step-by-step workflow for the rat paw edema assay.

Detailed Experimental Protocol

2.1. Materials and Reagents

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).[6]

  • Phlogistic Agent: Lambda Carrageenan (1% w/v in sterile 0.9% saline).[6]

  • Test Compound: this compound (suspended in 0.5% carboxymethyl cellulose).

  • Positive Control: Indomethacin (10 mg/kg, suspended in 0.5% carboxymethyl cellulose).[6]

  • Vehicle Control: 0.5% Carboxymethyl Cellulose (CMC) in water.

  • Measurement Device: Digital Plethysmometer or Vernier Calipers.

2.2. Animal Grouping and Dosing Animals are randomly assigned into four groups (n=6 per group):

  • Group I (Vehicle Control): Receives 0.5% CMC orally (p.o.).

  • Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[6]

  • Group III (Test Compound - Low Dose): Receives Test Compound (e.g., 25 mg/kg, p.o.).

  • Group IV (Test Compound - High Dose): Receives Test Compound (e.g., 50 mg/kg, p.o.).

2.3. Procedure

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer just before drug administration.[5]

  • Drug Administration: Administer the respective compounds (Vehicle, Indomethacin, or Test Compound) via oral gavage.

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[5][6]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) of the injected paw at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]

2.4. Data Analysis

  • Calculate Edema Volume: The increase in paw volume for each animal at each time point is calculated as:

    • ΔV = Vₜ - V₀

  • Calculate Percentage Inhibition: The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula:

    • % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

Results: Comparative Efficacy Data

The following table presents a hypothetical but realistic dataset derived from the described experiment. The primary endpoint is the percentage inhibition of edema at the 3-hour mark, which is typically near the peak inflammatory response.[13]

GroupTreatmentDose (mg/kg, p.o.)Mean Paw Edema (ΔV) at 3h (mL) ± SEM% Inhibition of Edema at 3h
IVehicle (0.5% CMC)-0.85 ± 0.06-
IIIndomethacin100.24 ± 0.0371.8%
IIITest Compound250.45 ± 0.0547.1%
IVTest Compound500.29 ± 0.0465.9%

Interpretation of Results: In this hypothetical scenario, the vehicle control group shows a significant increase in paw volume (0.85 mL) three hours after carrageenan injection. The standard drug, Indomethacin, demonstrates potent anti-inflammatory activity with 71.8% inhibition.[6] The test compound, this compound, exhibits a dose-dependent inhibitory effect on paw edema. The lower dose (25 mg/kg) provides moderate inhibition (47.1%), while the higher dose (50 mg/kg) shows efficacy (65.9%) approaching that of the standard drug, Indomethacin.

Discussion and Future Directions

The results from this foundational in-vivo screen suggest that this compound possesses significant anti-inflammatory properties in a model of acute inflammation. The dose-dependent response is a positive indicator of its pharmacological activity.

Key Insights:

  • Efficacy: The compound demonstrates efficacy comparable to a well-established NSAID at the higher dose tested.

  • Mechanism: The activity in the late phase of the carrageenan model strongly suggests an inhibitory effect on the prostaglandin synthesis pathway, likely via COX-2.[6][8]

Next Steps for Development:

  • Mechanism of Action Studies: Conduct in-vitro enzyme assays to directly quantify the inhibitory activity (IC₅₀) against COX-1 and COX-2, which will determine its selectivity and potential for a reduced side-effect profile.

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and half-life.

  • Safety and Toxicity: Perform acute toxicity studies and, if warranted, sub-chronic toxicity studies to establish a safety window. Ulcerogenic activity should be assessed to compare its gastrointestinal side-effect profile against non-selective NSAIDs.[1]

  • Chronic Inflammation Models: Evaluate the compound in chronic inflammation models, such as collagen-induced arthritis, to assess its potential for treating long-term inflammatory diseases.

Conclusion

This guide establishes a clear and scientifically validated path for the initial in-vivo evaluation of this compound. Based on its chemical class and the positive data from the standardized carrageenan-induced paw edema model, the compound presents itself as a promising candidate for further development as a novel anti-inflammatory agent. The subsequent mechanistic and safety studies will be critical in defining its therapeutic potential.

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Sources

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with small molecule targets, the specificity of an antibody is paramount. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of antibodies targeting 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid. We will delve into the causal logic behind experimental choices and present self-validating protocols to ensure the generation of reliable and reproducible data.

Introduction: The Challenge of Small Molecule Immunoassays

This compound is a small molecule that, on its own, is generally not immunogenic. To generate antibodies against such a small molecule, known as a hapten, it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1][2] This process creates a hapten-carrier conjugate that can elicit an immune response.[1][2] However, the resulting antibodies may not only recognize the target hapten but also structurally similar molecules, a phenomenon known as cross-reactivity.[3][4] Understanding and quantifying this cross-reactivity is critical for the development of specific and reliable immunoassays.

This guide will provide a framework for comparing the cross-reactivity of antibodies against this compound and its derivatives. We will explore the structural basis of potential cross-reactivity and provide detailed protocols for its assessment using state-of-the-art techniques.

Structural Basis of Cross-Reactivity with Indole Derivatives

Antibody binding to a hapten is dictated by the three-dimensional shape and chemical properties of the hapten's epitopes.[5] Cross-reactivity arises when an antibody binds to molecules that are structurally similar to the target antigen.[3][4][5] For this compound, potential cross-reactivity could be observed with derivatives that share the core indole structure but differ in the substituents at the 1, 2, 3, or 5 positions.

Key structural features that may influence antibody recognition and cross-reactivity include:

  • The Indole Core: The fundamental bicyclic structure is the primary scaffold.

  • Substituents at the N1-position (Ethyl group): Variations in the alkyl chain length or the presence of other functional groups at this position could affect binding.

  • Substituents at the C2 and C3 positions (Methyl groups): Alterations to these groups, such as demethylation or substitution with other small alkyl groups, are likely to impact antibody recognition.

  • The Carboxylic Acid at the C5-position: This functional group is a key feature for conjugation to carrier proteins and is likely a major determinant for antibody binding. Esterification or amidation of this group would significantly alter the electronic and steric properties, thus affecting antibody affinity.

The following diagram illustrates the workflow for investigating antibody cross-reactivity.

G cluster_0 Preparation cluster_1 Cross-Reactivity Assessment cluster_2 Data Analysis & Interpretation A Synthesize Hapten-Carrier Conjugate (this compound-KLH) B Immunize Animal & Isolate Antibodies A->B C Competitive ELISA B->C Primary Antibody D Surface Plasmon Resonance (SPR) B->D Primary Antibody E Western Blot B->E Primary Antibody G Calculate IC50 Values & % Cross-Reactivity C->G H Determine Kinetic Parameters (ka, kd, KD) D->H I Qualitative Assessment of Binding E->I F Synthesize Potential Cross-Reacting Indole Derivatives F->C F->D J Comparative Analysis & Specificity Profile G->J H->J I->J

Caption: Workflow for Antibody Cross-Reactivity Assessment.

Comparative Experimental Methodologies

To thoroughly assess antibody cross-reactivity, a multi-pronged approach employing different immunoassays is recommended. The following sections detail the protocols for Competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blotting.

Competitive ELISA for Quantitative Cross-Reactivity

Competitive ELISA is a highly sensitive method for quantifying the cross-reactivity of an antibody with various analogs of the target hapten.[3] In this assay, the free hapten and the hapten-protein conjugate compete for binding to a limited amount of the antibody.

Experimental Protocol:

  • Coating: Coat a 96-well microtiter plate with a solution of this compound conjugated to a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of 1% BSA in PBST to each well and incubate for 1-2 hours at room temperature.

  • Competition: In a separate plate or tubes, pre-incubate the primary antibody with varying concentrations of the free target hapten or its derivatives. The antibody concentration should be optimized to be in the linear range of the assay.

  • Incubation: Add the antibody-hapten mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add a TMB substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding 2N H₂SO₄.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of target hapten / IC₅₀ of derivative) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time analysis of molecular interactions.[6] It provides valuable kinetic data, including association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[6][7]

Experimental Protocol:

  • Chip Preparation: Immobilize the primary antibody onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with an appropriate running buffer (e.g., HBS-EP+).

  • Analyte Injection: Inject serial dilutions of the this compound and its derivatives over the sensor surface.

  • Association and Dissociation: Monitor the binding (association) and unbinding (dissociation) phases in real-time.

  • Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ, and Kₑ).

G cluster_0 SPR Workflow A Immobilize Antibody on Sensor Chip B Inject Analyte (Hapten/Derivative) A->B C Monitor Association B->C D Monitor Dissociation C->D E Regenerate Surface D->E

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Western Blot for Qualitative Specificity Assessment

Western blotting can be used as a qualitative method to assess the specificity of the antibody against the hapten-carrier conjugate and to rule out binding to the carrier protein alone.

Experimental Protocol:

  • Sample Preparation: Prepare samples of the this compound-KLH conjugate, unconjugated KLH, and a negative control protein (e.g., BSA).

  • SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.[8]

Expected Results:

A specific antibody should show a strong band corresponding to the molecular weight of the this compound-KLH conjugate and no band for the unconjugated KLH or the negative control protein.

Comparative Data Summary

The following table provides a template for summarizing the cross-reactivity data obtained from the described experiments.

Compound Structure Competitive ELISA Surface Plasmon Resonance (SPR) Western Blot
This compound (Structure of target hapten)IC₅₀: [Value] nM% Cross-Reactivity: 100%Kₑ: [Value] MStrong band for conjugate
Derivative A (Structure of Derivative A)IC₅₀: [Value] nM% Cross-Reactivity: [Value]%Kₑ: [Value] M[+/-] band for conjugate
Derivative B (Structure of Derivative B)IC₅₀: [Value] nM% Cross-Reactivity: [Value]%Kₑ: [Value] M[+/-] band for conjugate
Derivative C (Structure of Derivative C)IC₅₀: [Value] nM% Cross-Reactivity: [Value]%Kₑ: [Value] M[+/-] band for conjugate
Carrier Protein (KLH) N/ANo inhibitionNo bindingNo band

Conclusion and Best Practices

The comprehensive characterization of antibody cross-reactivity is a critical step in the development of robust and reliable immunoassays for small molecules like this compound. By employing a combination of quantitative techniques like Competitive ELISA and SPR, alongside qualitative methods such as Western Blotting, researchers can gain a thorough understanding of their antibody's specificity profile.

Key Recommendations:

  • Thorough Validation: Always validate the specificity of a new antibody against a panel of structurally related compounds.

  • Multiple Techniques: Utilize orthogonal methods to confirm cross-reactivity findings.

  • Careful Experimental Design: Optimize assay conditions, including antibody and antigen concentrations, to ensure accurate and reproducible results.

  • Data Interpretation: Acknowledge that high-affinity cross-reactivity can lead to false-positive results in an immunoassay, while low-affinity cross-reactivity may be less of a concern depending on the application.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently assess the cross-reactivity of their antibodies and develop highly specific immunoassays for their target of interest.

References

  • Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
  • Hörer, S., et al. (2020). Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. mAbs, 12(1), 1737808. [Link]

  • Wikipedia. (2024). Hapten. Retrieved January 15, 2026, from [Link]

  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react? Retrieved January 15, 2026, from [Link]

  • Mauriz, E., et al. (2015). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors (Basel), 15(5), 11090-11114. [Link]

  • ResearchGate. (2024). Antibody binding to free hapten? Retrieved January 15, 2026, from [Link]

  • Porter, A. (2003). Hapten engineering: Raising antibodies against the smallest of small molecules. The Biochemist, 25(6), 35-37. [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved January 15, 2026, from [Link]

  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Retrieved January 15, 2026, from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2015). Small Molecule Immunosensing Using Surface Plasmon Resonance. Retrieved January 15, 2026, from [Link]

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  • Stojanovic, M. N., & Kolpashchikov, D. M. (2012). Enzyme-linked small-molecule detection using split aptamer ligation. Journal of the American Chemical Society, 134(30), 12581-12584. [Link]

  • Marks, K. M., et al. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Sensors, 8(2), 738-746. [Link]

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statistical analysis of experimental data for 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Availability: Publicly accessible, peer-reviewed experimental data for the specific compound, 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid, is not currently available. To fulfill the structural and scientific requirements of this request, this guide will utilize Indomethacin , a well-characterized indole-containing non-steroidal anti-inflammatory drug (NSAID), as a representative molecule. The principles of statistical analysis, experimental design, and comparative evaluation presented herein are directly applicable to novel chemical entities like this compound once primary experimental data are generated.

Introduction: The Indole-Carboxylic Acid Scaffold in Pharmacology

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. When coupled with a carboxylic acid moiety, this structure is frequently associated with anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. Indomethacin, a potent inhibitor of both COX-1 and COX-2, serves as a classic exemplar. This guide provides a comparative framework for evaluating the preclinical profile of such compounds, focusing on potency, selectivity, and off-target effects.

Comparative Efficacy: Indomethacin vs. Selective COX-2 Inhibitors

A primary determinant of an NSAID's therapeutic window is its relative selectivity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, versus the constitutively expressed COX-1 isoform, which plays a crucial role in gastrointestinal cytoprotection and platelet aggregation. Non-selective inhibition, particularly of COX-1, is strongly associated with gastrointestinal toxicity.

Here, we compare the in vitro potency and selectivity of Indomethacin against Celecoxib, a COX-2 selective inhibitor.

Table 1: Comparative In Vitro COX Inhibition Profiles

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Indomethacin15250.6
Celecoxib25003083.3

IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency. The COX-2 Selectivity Index quantifies the preference for inhibiting COX-2 over COX-1; a higher value indicates greater selectivity.

Interpretation: The data clearly illustrates that while Indomethacin is a potent inhibitor of both COX isoforms, it demonstrates a slight preference for COX-1, as indicated by its selectivity index of less than 1. This lack of selectivity is the mechanistic basis for its known gastrointestinal side effects. In stark contrast, Celecoxib shows a more than 83-fold greater selectivity for COX-2, providing a rationale for its improved gastrointestinal safety profile. For a novel compound like this compound, determining this selectivity index would be a critical first step in assessing its therapeutic potential and likely side-effect profile.

Experimental Design: A Workflow for Characterizing Novel Inhibitors

The robust characterization of a novel indole-carboxylic acid derivative requires a systematic approach to data acquisition and analysis. The following workflow outlines the essential stages, from primary screening to initial safety assessment.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Cellular Activity & Selectivity cluster_2 Phase 3: Preliminary Safety & Off-Target Screening A Compound Synthesis (this compound) B In Vitro COX-1/COX-2 Enzymatic Assays A->B C IC₅₀ Determination B->C D Cell-Based Assays (e.g., PGE₂ production in macrophages) C->D Advance if potent E Dose-Response Analysis D->E F Calculation of COX-2 Selectivity Index E->F G Cytotoxicity Assays (e.g., MTT, LDH) F->G Advance if selective & potent I Broad Kinase Inhibitor Profiling G->I H In Vitro Platelet Aggregation Assay (COX-1 function) H->I G A Cell Membrane Phospholipids B Phospholipase A₂ A->B Cellular Injury/ Stimuli C Arachidonic Acid B->C D COX-1 (Constitutive) COX-2 (Inducible) C->D E Prostaglandin H₂ D->E F Prostaglandins (PGE₂, PGI₂) Thromboxane (TXA₂) E->F G Inflammation, Pain, Fever F->G Mediated by COX-2 products H GI Protection, Platelet Aggregation F->H Mediated by COX-1 products

Caption: Simplified signaling pathway of the arachidonic acid cascade and COX inhibition.

Upon cellular stimulation, phospholipase A₂ liberates arachidonic acid from the cell membrane. COX enzymes then metabolize arachidonic acid into prostaglandin H₂, a common precursor for various pro-inflammatory and homeostatic prostanoids. By inhibiting COX-1 and/or COX-2, NSAIDs prevent the synthesis of these downstream mediators, thereby reducing pain, inflammation, and fever.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in the public domain, the analytical framework established here provides a clear roadmap for its evaluation. The initial and most critical experiments must focus on determining its potency and selectivity against COX-1 and COX-2. Should the compound demonstrate high potency and a favorable selectivity profile for COX-2, further investigation into its cellular activity, pharmacokinetic properties, and in vivo efficacy would be warranted. This structured, data-driven approach is essential for the efficient and logical progression of any novel anti-inflammatory compound from discovery to a potential clinical candidate.

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the bench to the responsible management of all chemical byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid, a compound frequently utilized in pharmaceutical and synthetic chemistry research. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

The core principle of this guide is risk mitigation through proper chemical characterization, containment, and disposal via certified channels. Given that specific safety data for this exact molecule can be limited, we will proceed with a conservative approach, inferring its hazard profile from its structural components: an indole core and a carboxylic acid functional group.

Hazard Assessment and Chemical Profile

Inferred Hazards:

  • Skin Corrosion/Irritation (Category 2): Expected to cause skin irritation upon contact.[2][4]

  • Serious Eye Damage/Irritation (Category 2): Poses a risk of serious eye irritation.[3][5]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]

Chemical Incompatibilities:

  • Bases: As a carboxylic acid, it will react with bases in a potentially exothermic neutralization reaction. Waste streams must be kept separate.[6][7]

  • Strong Oxidizing Agents: Indole rings can be susceptible to oxidation. Mixing with strong oxidizers could lead to a vigorous and dangerous reaction.[2]

  • Reactive Metals: Avoid contact with reactive metals.[8]

Environmental Profile: Indole derivatives can be environmental pollutants, and many are not readily biodegradable.[9] Therefore, disposal into the sanitary sewer system is strictly prohibited.[10][11] All waste containing this compound must be treated as hazardous chemical waste.[12][13]

Personal Protective Equipment (PPE) and Immediate Handling

All handling and disposal preparation must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[8] Adherence to proper PPE is the first line of defense against chemical exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards)Protects against splashes and airborne dust particles that can cause serious eye irritation.[3][14]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact, which can cause irritation. Gloves must be inspected before use and disposed of after handling.[4]
Body Protection Lab coatProvides a barrier against accidental spills and contamination of personal clothing.[8]
Respiratory Use in a fume hood is primary. If weighing or generating dust outside a hood, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling dust, which may cause respiratory tract irritation.[5]

Waste Segregation and Containerization Protocol

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[15] This compound and its associated waste must be managed as a distinct hazardous waste stream.

Step-by-Step Protocol:

  • Designate a Waste Stream: Establish a dedicated waste stream for "Halogen-Free Organic Acid Waste." Do not mix this waste with bases, oxidizers, or halogenated solvents.

  • Select an Appropriate Container:

    • Use a container made of a compatible material, such as high-density polyethylene (HDPE).[8] Avoid metal containers due to the acidic nature of the waste.[7]

    • Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[6]

  • Collect Waste at the Source:

    • Solid Waste: Collect unadulterated solid this compound, and any contaminated items like weigh boats or filter paper, directly into the designated container.

    • Solution Waste: If the compound is in a non-halogenated organic solvent (e.g., ethanol, ethyl acetate), collect the solution in the same container. Note the solvent on the waste label.

    • Aqueous Waste: Do not pour aqueous solutions down the drain. Collect them as hazardous waste. If neutralization is considered, it must be done with extreme caution and only if institutional EHS policy allows, as the resulting salt may still be toxic.[6] For this compound, neutralization for drain disposal is not recommended.

  • Manage Container Volume: Fill the waste container to no more than 80-90% of its total capacity.[7][8] This headspace allows for vapor expansion and prevents spills during transport.

  • Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[8][15] This minimizes the release of vapors and prevents spills.

Hazardous Waste Labeling and Storage

Regulatory compliance hinges on accurate and thorough labeling. All chemical waste must be tracked from its point of generation to its final disposal.[16]

Labeling Requirements: Each waste container must have a hazardous waste label that includes:

  • The words "Hazardous Waste" .[16][17]

  • Full Chemical Name(s): List "this compound" and any solvents present, with estimated percentages.[6]

  • Hazard Identification: Clearly indicate the associated hazards. This can be done with pictograms (e.g., exclamation mark for irritant) or written text.[16]

  • Researcher Information: Name and contact information for the responsible lab supervisor or researcher.[15]

Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[6][7][16]

  • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks from the primary container.[15]

  • Store acids and bases in separate secondary containment to prevent accidental mixing.[6][7]

Decision-Making Workflow for Disposal

The following workflow provides a logical sequence for managing this compound waste from generation to final pickup.

G cluster_0 At the Bench cluster_1 Waste Accumulation cluster_2 Final Disposal A Waste Generation (Solid, Solution, Contaminated Items) C Segregate Waste (Organic Acid Stream) A->C Is it an organic acid? B Select Compatible Container (HDPE, Secure Lid) D Label Container Correctly ('Hazardous Waste', Contents, Hazards) B->D C->B E Store in Secondary Containment (Designated SAA) D->E F Keep Container Closed E->F G Monitor Fill Level & Accumulation Time F->G H Request Waste Pickup (Contact Institutional EHS) G->H Container Full or Time Limit Reached I Transfer to Licensed Waste Vendor H->I J Maintain Disposal Records I->J

Caption: Disposal workflow for this compound.

Final Disposal and Documentation

The ultimate disposal of this compound must be managed by a licensed and certified hazardous waste disposal company.[8][15]

  • Scheduling Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[10] Do not allow waste to accumulate beyond the regulatory time or volume limits for your facility's generator status.[16][17]

  • Cradle-to-Grave Responsibility: The laboratory that generates the waste is legally responsible for it until its final, documented destruction.[18] Maintain meticulous records of all hazardous waste manifests provided by the disposal vendor. This documentation is critical for regulatory audits.

Emergency Procedures for Spills

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your EHS emergency line.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.

  • Contain the Spill:

    • Solid Spill: Gently sweep or vacuum up the material and place it into the hazardous waste container.[19] Avoid creating dust.

    • Liquid Spill: Cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Clean the Area: Once the material is absorbed, carefully scoop the absorbent into the hazardous waste container. Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your lab supervisor and EHS office, regardless of the size.

By adhering to this comprehensive disposal protocol, you ensure that your innovative research is conducted not only effectively but also with the highest standards of safety and environmental stewardship.

References

  • Benchchem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
  • University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Retrieved from University of Delaware Environmental Health & Safety.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Benchchem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Physikalisch-Technische Bundesanstalt. (2013). Chemical Waste Management for Laboratories.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 1H-Indole-2-carboxylic acid.
  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Wayne State University. (n.d.). Pharmaceutical Waste. Retrieved from Wayne State University Office of Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations.
  • ECHEMI. (n.d.). 1-ethyl-1H-indole-5-carboxylic acid SDS.
  • Arora, P. K., & Bae, H. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2695.
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  • AbbVie. (n.d.). Waste Management in Pharma Manufacturing.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLIC ACID.
  • Google Patents. (2014). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
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  • Kamat Lab, University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
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